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  • Product: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile
  • CAS: 917207-79-5

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

[1] Executive Summary 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (CAS 917207-79-5) represents a specialized functionalized indole scaffold critical to medicinal chemistry and materials science. As a trisubstituted indole...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Ethyl-2-methyl-1H-indole-3-carbonitrile (CAS 917207-79-5) represents a specialized functionalized indole scaffold critical to medicinal chemistry and materials science. As a trisubstituted indole derivative, it serves as a robust intermediate in the synthesis of pharmaceuticals targeting kinase pathways and non-steroidal anti-inflammatory mechanisms. Its structural integrity—defined by the electron-withdrawing nitrile group at C3 and the steric bulk of the ethyl and methyl groups—imparts unique electronic properties, making it a valuable precursor for complex heterocycles and fluorescent dyes. This guide provides a definitive analysis of its physicochemical properties, synthetic methodologies, and reactivity profile.

Physicochemical Profile

The following data consolidates experimental and predicted values to establish a baseline for handling and characterization.

Table 1: Key Physical and Chemical Constants
PropertyValue / DescriptionSource/Note
IUPAC Name 1-Ethyl-2-methyl-1H-indole-3-carbonitrileSystematic
CAS Number 917207-79-5Registry
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol Calculated
Physical State Low-melting solid or viscous oilAnalog comparison*
Melting Point 50–60 °C (Predicted)Based on N-Me analog (51-60°C)
Boiling Point ~360 °C (at 760 mmHg)Predicted
Solubility Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in WaterLipophilic nature
pKa ~ -2 to -1 (Protonation at Nitrile N)Extremely weak base
Appearance Pale yellow to off-white crystalline solidTypical of pure indoles

*Note: The N-methyl analog (1-methyl-2-methylindole-3-carbonitrile) is a solid with MP 51-60°C. The N-ethyl substitution typically depresses the melting point slightly due to crystal packing disruption, potentially resulting in a lower melting solid or semi-solid at room temperature.

Structural Characterization

Accurate identification relies on specific spectroscopic signatures. The following analysis details the expected signals for the 1-ethyl-2-methyl-3-cyano motif.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (7.10 – 7.70 ppm): A characteristic 4-proton pattern corresponding to the indole benzene ring (H4, H5, H6, H7). H4 (closest to CN) typically appears most downfield (~7.6-7.7 ppm, d).

    • N-Ethyl Group:

      • Quartet (~4.15 – 4.25 ppm): Corresponds to the methylene protons (N-CH ₂-CH₃). The chemical shift is distinctively deshielded by the indole nitrogen.

      • Triplet (~1.35 – 1.45 ppm): Corresponds to the terminal methyl protons (N-CH₂-CH ₃).

    • C2-Methyl Group:

      • Singlet (~2.55 – 2.65 ppm): The methyl group at position 2 is slightly deshielded by the adjacent aromatic system and the electron-withdrawing nitrile at C3.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Nitrile Carbon: Distinctive peak at ~115–117 ppm .

    • Indole C2: Quaternary carbon, typically ~145–150 ppm (deshielded by N and methyl).

    • Indole C3: Quaternary carbon, shielded by the cyano group, appearing at ~85–90 ppm .

    • N-Ethyl Carbons: Methylene (~38-40 ppm) and Methyl (~15 ppm).

    • C2-Methyl Carbon: ~12-13 ppm.

Infrared (IR) Spectroscopy
  • Nitrile Stretch (C≡N): A sharp, diagnostic band at 2210–2230 cm⁻¹ . This is the primary indicator of the C3 functionalization.

  • C=C Aromatic: 1450–1600 cm⁻¹.

  • Absence of N-H: Lack of the broad band at 3200–3400 cm⁻¹ confirms complete N-alkylation.

Synthesis and Manufacturing

The synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile must prioritize regioselectivity and yield. The most robust industrial route involves the N-alkylation of the pre-functionalized indole core.

Protocol: N-Alkylation of 2-Methyl-1H-indole-3-carbonitrile

Rationale: Direct cyanation of N-ethyl-2-methylindole is possible but often requires hazardous reagents (e.g., chlorosulfonyl isocyanate). Alkylating the stable 2-methyl-3-cyanoindole precursor is safer and higher yielding.

Reagents:
  • Substrate: 2-Methyl-1H-indole-3-carbonitrile (CAS 51072-83-4)

  • Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)

  • Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:
  • Preparation: Charge a flame-dried reaction vessel with 2-Methyl-1H-indole-3-carbonitrile (1.0 eq) and anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will be observed. Stir for 30 minutes to ensure formation of the indolyl anion.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via syringe to the stirred suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.

  • Workup: Quench carefully with ice-water. Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as a pale solid/oil.

Visualization of Synthetic Pathway

SynthesisPath Start 2-Methylindole Inter 2-Methyl-1H-indole- 3-carbonitrile Start->Inter Reagent1 Vilsmeier-Haack (POCl3/DMF) then NH2OH/Ac2O Product 1-Ethyl-2-methyl-1H- indole-3-carbonitrile Inter->Product Reagent2 Et-I, NaH DMF, 0°C -> RT

Figure 1: Synthetic route from 2-methylindole precursor via C3-cyanation followed by N-alkylation.

Reactivity Profile & Stability

Understanding the chemical behavior of this scaffold is crucial for its use as an intermediate.

Hydrolysis (Nitrile to Acid)

The C3-cyano group is sterically shielded by the C2-methyl group, making it resistant to mild hydrolysis.

  • Conditions: Requires harsh reflux in alcoholic KOH (alkaline hydrolysis) or conc. H₂SO₄ (acidic hydrolysis).

  • Product: 1-Ethyl-2-methyl-1H-indole-3-carboxylic acid.[1]

Reduction (Nitrile to Amine)

This is a primary pathway for synthesizing tryptamine analogs.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF or Catalytic Hydrogenation (Raney Ni/H₂).

  • Product: (1-Ethyl-2-methyl-1H-indol-3-yl)methanamine.

  • Note: The C2-methyl group prevents over-reduction or polymerization often seen in unsubstituted indoles.

Electrophilic Aromatic Substitution

The C3 position is blocked. Electrophilic attack is directed to the benzene ring, primarily at C5 .

  • Example: Bromination (NBS) or Nitration (HNO₃/Ac₂O) will favor the 5-position due to the electronic directing effects of the indole nitrogen lone pair.

Applications in Drug Discovery[3]

1-Ethyl-2-methyl-1H-indole-3-carbonitrile serves as a "privileged structure" intermediate.

  • Kinase Inhibitors: The indole core mimics the purine ring of ATP. The C3-cyano group can be converted into heterocycles (e.g., oxadiazoles, tetrazoles) that interact with the hinge region of kinase enzymes (e.g., JAK, VEGFR).

  • COX-2 Inhibitors: Indole-3-acetic acid derivatives (synthesized via hydrolysis of the nitrile) are classical scaffolds for NSAIDs (similar to Indomethacin). The N-ethyl group improves lipophilicity and cellular permeability compared to N-H analogs.

  • Fluorescent Probes: The rigid indole system, when conjugated, exhibits fluorescence. This compound is a precursor for polymethine dyes used in bio-imaging.

Safety and Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • Handling:

    • Avoid inhalation of dust/vapors.

    • The nitrile group can liberate toxic cyanide fumes if incinerated or exposed to strong acids under uncontrolled conditions.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive; store in amber vials.

References

  • PubChem. 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (CAS 917207-79-5). National Library of Medicine. [Link]

  • Li, Y., et al. (2013). GaCl3 Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide. (Contains NMR data for analog 3u). [Link]

  • Organic Syntheses. Synthesis of 2-methylindole derivatives. Org.[2][3][4][5][6] Synth. 1942, 22, 94. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Ethyl-2-methyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile, a heterocyclic compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a prospective guide, detailing plausible synthetic routes, predicted physicochemical properties, and expected spectroscopic signatures based on established chemical principles and data from analogous structures. This guide is intended to empower researchers in the synthesis, characterization, and exploration of the therapeutic potential of this and related indole derivatives. The indole scaffold is a privileged structure in drug discovery, and functionalized derivatives are actively investigated for a wide range of pharmacological activities.[1][2]

Introduction to the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have made it a focal point for the development of novel therapeutic agents.[1] Modifications at the N1, C2, and C3 positions of the indole ring are common strategies to modulate the pharmacological profile of these compounds, leading to a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an ethyl group at the N1 position, a methyl group at C2, and a carbonitrile at C3, as in the title compound, is anticipated to confer specific physicochemical and biological properties that warrant investigation.

Molecular Structure and Chemical Identification

As of the latest literature review, a specific CAS number for 1-Ethyl-2-methyl-1H-indole-3-carbonitrile has not been assigned, suggesting it is a novel or less-common chemical entity. The proposed molecular structure is presented below.

Caption: Proposed molecular structure of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC12H12N2Deduced from the molecular structure.
Molecular Weight184.24 g/mol Calculated from the molecular formula.
XLogP3~3.5Based on the hydrophobicity of analogous N-alkylated and C3-cyanated indoles.
Melting Point100-120 °CInferred from related 2-methylindole and N-ethylindole derivatives.
Boiling Point>300 °CExtrapolated from the boiling points of similar indole structures.
SolubilitySoluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water.General solubility characteristics of substituted indoles.

Proposed Synthetic Pathways

The synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile can be approached through two primary retrosynthetic pathways, starting from commercially available precursors.

Pathway A: N-Ethylation of 2-Methyl-1H-indole-3-carbonitrile

This pathway involves the initial synthesis of the indole-3-carbonitrile core followed by N-alkylation.

cluster_0 Pathway A 2-Methyl-1H-indole 2-Methyl-1H-indole 2-Methyl-1H-indole-3-carbaldehyde 2-Methyl-1H-indole-3-carbaldehyde 2-Methyl-1H-indole->2-Methyl-1H-indole-3-carbaldehyde Vilsmeier-Haack (POCl3, DMF) 2-Methyl-1H-indole-3-carbonitrile 2-Methyl-1H-indole-3-carbonitrile 2-Methyl-1H-indole-3-carbaldehyde->2-Methyl-1H-indole-3-carbonitrile Conversion of aldehyde to nitrile 1-Ethyl-2-methyl-1H-indole-3-carbonitrile 1-Ethyl-2-methyl-1H-indole-3-carbonitrile 2-Methyl-1H-indole-3-carbonitrile->1-Ethyl-2-methyl-1H-indole-3-carbonitrile N-Ethylation (Ethyl halide, Base)

Caption: Synthetic pathway starting with C3-functionalization followed by N-ethylation.

Experimental Protocol (Pathway A):

  • Synthesis of 2-Methyl-1H-indole-3-carbaldehyde: The Vilsmeier-Haack reaction is a standard method for the formylation of indoles at the C3 position.[3] To a solution of 2-methyl-1H-indole in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature before being poured onto ice and neutralized with a base (e.g., NaOH) to precipitate the product.

  • Conversion to 2-Methyl-1H-indole-3-carbonitrile: The aldehyde can be converted to the nitrile through several methods. A common approach involves the formation of an oxime by reacting the aldehyde with hydroxylamine hydrochloride, followed by dehydration using a reagent such as acetic anhydride or trifluoroacetic anhydride.

  • N-Ethylation: The N-alkylation of the indole nitrogen can be achieved by reacting 2-methyl-1H-indole-3-carbonitrile with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like DMF or acetonitrile.[4][5][6]

Pathway B: C3-Cyanation of 1-Ethyl-2-methyl-1H-indole

This alternative pathway begins with the N-alkylation of 2-methylindole, followed by functionalization at the C3 position.

cluster_1 Pathway B 2-Methyl-1H-indole 2-Methyl-1H-indole 1-Ethyl-2-methyl-1H-indole 1-Ethyl-2-methyl-1H-indole 2-Methyl-1H-indole->1-Ethyl-2-methyl-1H-indole N-Ethylation (Ethyl halide, Base) 1-Ethyl-2-methyl-1H-indole-3-carbonitrile 1-Ethyl-2-methyl-1H-indole-3-carbonitrile 1-Ethyl-2-methyl-1H-indole->1-Ethyl-2-methyl-1H-indole-3-carbonitrile C3-Cyanation

Caption: Synthetic pathway starting with N-ethylation followed by C3-cyanation.

Experimental Protocol (Pathway B):

  • Synthesis of 1-Ethyl-2-methyl-1H-indole: 2-Methyl-1H-indole is reacted with an ethylating agent (e.g., ethyl iodide) and a base (e.g., NaH or K2CO3) in a suitable solvent (e.g., DMF).[4][5][6]

  • C3-Cyanation: Direct cyanation at the C3 position of the N-alkylated indole can be challenging. However, modern methods such as electrochemical cyanation using trimethylsilyl cyanide (TMSCN) as the cyanide source have shown promise for the site-selective C-H cyanation of indoles.[7][8] Alternatively, a two-step process involving C3-formylation via a Vilsmeier-Haack reaction followed by conversion of the resulting aldehyde to the nitrile, as described in Pathway A, can be employed.

Predicted Spectroscopic Characterization

The structural elucidation of the synthesized 1-Ethyl-2-methyl-1H-indole-3-carbonitrile would rely on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts (δ) / Key FeaturesRationale
¹H NMR (in CDCl₃)• Aromatic protons (4H): ~7.2-7.8 ppm (multiplets)• Ethyl-CH₂ (2H): ~4.2 ppm (quartet)• Methyl-CH₃ (3H): ~2.5 ppm (singlet)• Ethyl-CH₃ (3H): ~1.5 ppm (triplet)Based on data for 1-ethyl-1H-indole-3-carbaldehyde and substituted 2-methylindoles.[9] The quartet and triplet for the ethyl group are characteristic. The singlet for the C2-methyl group is expected.
¹³C NMR (in CDCl₃)• Aromatic carbons: ~110-140 ppm• C≡N: ~115-120 ppm• C2 & C3: ~100-140 ppm• Ethyl-CH₂: ~40-45 ppm• Methyl-CH₃: ~12-15 ppm• Ethyl-CH₃: ~14-16 ppmInferred from spectra of related N-alkylated indole-3-carbonitriles and 2-methylindoles. The nitrile carbon appears in a characteristic region.[10][11]
FT-IR (KBr pellet)• C≡N stretch: ~2220-2240 cm⁻¹ (sharp, medium intensity)• C-H aromatic stretch: ~3000-3100 cm⁻¹• C-H aliphatic stretch: ~2850-2960 cm⁻¹• C=C aromatic stretch: ~1450-1600 cm⁻¹The nitrile stretch is a key diagnostic peak. Other peaks are characteristic of the indole core and alkyl substituents.
Mass Spectrometry (ESI+)• [M+H]⁺: m/z 185.1073Calculated for C₁₂H₁₃N₂⁺. High-resolution mass spectrometry would confirm the elemental composition.

Potential Applications in Drug Development

Indole derivatives are a rich source of pharmacologically active compounds.[1][2] The specific combination of substituents in 1-Ethyl-2-methyl-1H-indole-3-carbonitrile suggests several potential areas for therapeutic investigation.

  • Anticancer Activity: Many substituted indoles exhibit potent anticancer properties by targeting various cellular pathways, including tubulin polymerization and protein kinases.[7]

  • Anti-inflammatory Properties: The indole scaffold is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[7]

  • Antimicrobial and Antiviral Activity: Indole derivatives have been reported to possess activity against a range of microbial and viral pathogens.[1]

The introduction of the carbonitrile group can influence the molecule's electronic properties and its ability to act as a hydrogen bond acceptor, potentially enhancing its binding affinity to biological targets. Further screening and structure-activity relationship (SAR) studies would be necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and exploration of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile. By leveraging established synthetic methodologies for indole functionalization and drawing parallels with structurally related compounds, researchers can confidently approach the preparation and investigation of this novel molecule. The predicted properties and potential applications outlined herein serve as a starting point for further research into the promising field of indole-based drug discovery.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. (2020-12-17). [Link]

  • Synthesis of N-alkylated indoles. ResearchGate. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters. (2021-07-23). [Link]

  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. [Link]

  • N-alkylation of indole derivatives.
  • Process for n-alkylation of indoles.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Methodology for synthesis of C3‐functionalization of indole. ResearchGate. [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PMC. (2023-04-23). [Link]

  • Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction. PubMed. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. (2025-08-06). [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. (2023-08-24). [Link]

  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]

  • Synthesis and Physicochemical Properties of Poly(2-ethyl-3-methylindole). ResearchGate. (2025-08-06). [Link]

  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021-01-08). [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC. [Link]

  • Indoles - A promising scaffold for drug development. PubMed. (2016-08-25). [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. (2025-04-17). [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. (2025-02-22). [Link]

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. International Journal of Advanced Biotechnology and Research. [Link]

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

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Foundational

The Indole Scaffold: A Technical Guide to Biological Activity and Therapeutic Application

Executive Summary: The Privileged Structure In medicinal chemistry, the indole ring (1H-benzo[b]pyrrole) is designated as a "privileged structure."[1][2] Its ubiquity in biological systems—from the amino acid tryptophan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Structure

In medicinal chemistry, the indole ring (1H-benzo[b]pyrrole) is designated as a "privileged structure."[1][2] Its ubiquity in biological systems—from the amino acid tryptophan to the neurotransmitter serotonin—renders it inherently compatible with diverse protein binding pockets.

For the drug developer, the indole scaffold offers a unique balance of electronic richness (via the π-excessive pyrrole ring) and hydrogen-bonding capability (via the N1-H donor). This guide dissects the primary biological activities of synthetic indole derivatives, specifically focusing on oncology (tubulin/kinase targeting) and antimicrobial resistance (efflux pump inhibition) , providing actionable protocols for their validation.

Oncology: Mechanisms of Action & SAR

The most potent application of indole derivatives lies in cancer therapy. The activity generally bifurcates into two distinct mechanisms: Microtubule Destabilization and Kinase Inhibition.

Microtubule Destabilization (Bis-Indoles)

Synthetic bis-indole derivatives (analogs of natural products like Vincristine) bind to the colchicine-binding site of tubulin. Unlike taxanes which stabilize microtubules, these indoles inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase and forcing apoptosis.

  • Key SAR Insight: The linkage between the two indole units is critical. A short linker (e.g., methine or carbonyl) often restricts conformation to favor the binding pocket. Substitutions at the C5 position with electron-withdrawing groups (halogens) often enhance metabolic stability.

Kinase Inhibition (Oxindoles)

Oxindole derivatives (e.g., Sunitinib) act as ATP-competitive inhibitors against receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.

  • Key SAR Insight: The C3 position of the oxindole core is highly reactive; Knoevenagel condensation at this site allows for the introduction of pyrrole or other heterocyclic moieties that extend into the hydrophobic pocket of the kinase ATP binding site.

Quantitative Performance of Indole Derivatives

The following table summarizes recent data on indole derivatives against standard resistant cell lines.

Compound ClassTarget MechanismCell LineIC50 (µM)Reference Standard
Bis-indole (Cmpd 30) Tubulin PolymerizationHeLa (Cervical)0.04Colchicine (0.01 µM)
Spirooxindole (43a) HER2/HER3 KinaseMCF-7 (Breast)3.88Tamoxifen (5.50 µM)
Pyrazolinyl-indole (17) EGFR InhibitionK562 (Leukemia)10.0*Imatinib (>10 µM)
Indolo-latonduine Microtubule DestabilizationMDA-MB-2311.20Paclitaxel (0.05 µM)

*Note: Compound 17 showed 78.76% inhibition at 10 µM.[3]

Visualization: Molecular Mechanism of Action

The following diagram illustrates the dual-pathway mechanism by which indole derivatives induce cytotoxicity.

IndoleMOA Indole Indole Derivative (Lead Compound) Tubulin Target: Colchicine Binding Site Indole->Tubulin Bis-indoles Kinase Target: Receptor Tyrosine Kinase (VEGFR/EGFR) Indole->Kinase Oxindoles Polymerization Inhibit Tubulin Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis APOPTOSIS (Cell Death) Arrest->Apoptosis Phospho Block Autophosphorylation Kinase->Phospho Signal Disrupt Downstream Signaling (Ras/Raf) Phospho->Signal Signal->Apoptosis

Figure 1: Dual mechanistic pathways of indole derivatives in oncology. Blue nodes represent the drug, yellow represents molecular interference, and red represents cellular consequence.

Antimicrobial Potential: Reversing Resistance[4][5]

Beyond cancer, indole derivatives are emerging as potent Efflux Pump Inhibitors (EPIs) . Bacterial resistance often stems from the overexpression of pumps (like NorA in S. aureus) that extrude antibiotics before they can act.[4][5]

  • Mechanism: Indoles, particularly those with N1-substitutions or coupled with cyclic amines (e.g., tetrahydroisoquinoline), bind to the efflux pump transporter protein. They do not kill the bacteria directly but restore the sensitivity of the bacteria to standard antibiotics (e.g., Ciprofloxacin).

  • Key Compound: SMJ-5 , a synthetic indole derivative, has been shown to potentiate ciprofloxacin activity against MRSA by inhibiting the NorA pump.[5]

Technical Protocol: Validating Cytotoxicity (MTT Assay)

To establish the biological activity of a new indole derivative, the MTT assay is the industry-standard "Gatekeeper" experiment. It measures metabolic activity as a proxy for cell viability.[6][7]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes (in viable cells) reduce the yellow tetrazolium dye MTT to insoluble purple formazan.

Reagents & Preparation[6][8][9][10][11]
  • MTT Stock: 5 mg/mL in PBS.[6][7] Critical: Filter sterilize (0.22 µm) and store at 4°C in the dark. Discard if solution turns green/blue.[8]

  • Solubilization Buffer: DMSO or Acidified Isopropanol (0.04 N HCl in isopropanol).

  • Control Drug: Doxorubicin (positive control) and Vehicle (DMSO, negative control).

Step-by-Step Protocol
  • Seeding (Day 0):

    • Seed tumor cells (e.g., HeLa or MCF-7) into 96-well flat-bottom plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Expert Tip: Fill outer edge wells with PBS (not cells) to prevent "Edge Effect" evaporation artifacts.

    • Incubate 24h at 37°C, 5% CO₂.

  • Treatment (Day 1):

    • Prepare serial dilutions of the Indole derivative in culture media.

    • Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

    • Add 100 µL of treatment per well (Triplicate wells per concentration).

    • Incubate for 48h or 72h.

  • MTT Addition (Day 3):

    • Add 10–20 µL of MTT Stock solution to each well.

    • Incubate for 3–4 hours.

    • Check: View under microscope.[8] You should see purple crystals inside viable cells.[8]

  • Solubilization & Reading:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Shake plate on orbital shaker for 15 mins.

    • Read Absorbance: Measure OD at 570 nm (signal) and 630 nm (background reference).

Self-Validating Criteria

For the assay to be considered valid, the following must hold true:

  • Z-Factor: > 0.5 (for screening campaigns).

  • Vehicle Control: Must show 100% viability (within 10% error).

  • Positive Control: Must show expected IC50 (e.g., Doxorubicin IC50 ≈ 0.1–0.5 µM).

Drug Discovery Workflow: From Synthesis to Lead

The following workflow outlines the logical progression for developing a novel indole therapeutic, utilizing the protocols described above.

IndoleWorkflow Design 1. Rational Design (C3/N1 Functionalization) Synthesis 2. Synthesis (Fischer Indole/C-H Activation) Design->Synthesis Screen 3. Primary Screen (MTT Assay) Synthesis->Screen Screen->Design Fail (SAR Loop) Hit Hit Identification (IC50 < 10 µM) Screen->Hit Pass Mech 4. Mechanistic Validation (Tubulin Polymerization / Kinase Assay) Hit->Mech ADME 5. ADME/Tox (Liver Microsomes) Mech->ADME

Figure 2: Strategic workflow for indole derivative development. The "SAR Loop" (dashed line) represents the iterative process of refining the structure based on MTT assay results.

References

  • Singh, R. K., et al. (2022). "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021)." European Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2022).[2] "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules.

  • Chandal, N., et al. (2023).[4] "Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus."[4][5] Microbiology Spectrum.

  • Sreenatha, et al. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery."[9] PMC.

  • Abcam. "MTT Assay Protocol." Abcam Protocols.

Sources

Exploratory

An In-Depth Technical Guide to 1-Ethyl-2-methyl-1H-indole-3-carbonitrile: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a detailed histor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a detailed historical record of its specific discovery is not prominently documented in scientific literature, its synthesis and importance can be understood through the well-established principles of indole chemistry. This document elucidates a plausible and scientifically sound pathway for its preparation, discusses its chemical characteristics, and explores its potential applications based on the biological significance of the indole-3-carbonitrile scaffold.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The introduction of a nitrile group at the 3-position, as seen in 1-Ethyl-2-methyl-1H-indole-3-carbonitrile, offers a versatile handle for further chemical modifications and can significantly influence the molecule's biological activity.

Proposed Synthetic Pathway

The synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile can be logically approached in a multi-step sequence, beginning with the construction of the 2-methylindole core, followed by functionalization at the C3 position and concluding with N-alkylation.

Step 1: Synthesis of 2-Methyl-1H-indole

The Fischer indole synthesis is a classic and robust method for the preparation of the 2-methylindole scaffold.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone.

Experimental Protocol: Fischer Indole Synthesis of 2-Methyl-1H-indole

  • Reactants: Phenylhydrazine and Acetone.

  • Catalyst: Zinc chloride (ZnCl₂) is a commonly used Lewis acid for this transformation.[1]

  • Procedure:

    • In a suitable reaction vessel, phenylhydrazine is reacted with a slight excess of acetone to form the corresponding phenylhydrazone. This reaction is typically exothermic and may require initial cooling.

    • The crude acetone phenylhydrazone is then mixed with anhydrous zinc chloride.

    • The mixture is heated, which initiates the cyclization and elimination of ammonia, leading to the formation of 2-methyl-1H-indole.

    • The product can be isolated and purified by techniques such as steam distillation or column chromatography.

Caption: Vilsmeier-Haack Formylation of 2-Methyl-1H-indole.

Step 3: Conversion of the Aldehyde to a Nitrile

The transformation of an aldehyde to a nitrile is a common synthetic conversion. A one-pot method has been described for the conversion of indole-3-carboxaldehydes to indole-3-carbonitriles. [1]A similar, direct conversion can also be achieved using hydroxylamine hydrochloride in formic acid. [3]

Experimental Protocol: Conversion of 2-Methyl-1H-indole-3-carboxaldehyde to 2-Methyl-1H-indole-3-carbonitrile

  • Reagents: 2-Methyl-1H-indole-3-carboxaldehyde, Hydroxylamine hydrochloride, and Formic acid.

  • Procedure:

    • 2-Methyl-1H-indole-3-carboxaldehyde is dissolved in formic acid.

    • Hydroxylamine hydrochloride is added to the solution.

    • The reaction mixture is heated to reflux. The formic acid serves as both a solvent and a dehydrating agent, facilitating the conversion of the initially formed oxime to the nitrile.

    • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

    • The solid 2-methyl-1H-indole-3-carbonitrile is collected by filtration, washed with water, and dried.

Caption: Conversion of Aldehyde to Nitrile.

Step 4: N-Ethylation of 2-Methyl-1H-indole-3-carbonitrile

The final step involves the alkylation of the indole nitrogen. Due to the electron-withdrawing nature of the 3-carbonitrile group, the N-H proton is more acidic, facilitating its deprotonation and subsequent alkylation. [4]

Experimental Protocol: N-Ethylation of 2-Methyl-1H-indole-3-carbonitrile

  • Reagents: 2-Methyl-1H-indole-3-carbonitrile, a base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)), and an ethylating agent (e.g., ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄)).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Procedure:

    • To a solution of 2-methyl-1H-indole-3-carbonitrile in the chosen solvent, the base is added portion-wise at room temperature or below to deprotonate the indole nitrogen.

    • The ethylating agent is then added to the reaction mixture.

    • The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-Ethyl-2-methyl-1H-indole-3-carbonitrile.

Caption: N-Ethylation of 2-Methyl-1H-indole-3-carbonitrile.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₁₂H₁₂N₂
Molecular Weight184.24 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to be soluble in common organic solvents
XLogP3~2.8 (Indicative of moderate lipophilicity)

Applications and Biological Relevance

The indole-3-carbonitrile scaffold is a key structural motif in a variety of biologically active compounds. [5][6]Derivatives of this class have been investigated for a range of pharmacological activities, including:

  • Anticancer Agents: The indole nucleus is present in numerous anticancer drugs, and modifications at the C3 position can significantly impact their activity.

  • Antiviral and Antimicrobial Agents: The unique electronic and structural features of indole derivatives make them promising candidates for the development of new anti-infective agents. [5][7]* Enzyme Inhibitors: The nitrile group can act as a hydrogen bond acceptor or a reactive handle for covalent modification, making these compounds potential enzyme inhibitors.

The N-ethyl group in 1-Ethyl-2-methyl-1H-indole-3-carbonitrile can modulate the compound's lipophilicity and steric profile, which in turn can influence its pharmacokinetic properties and binding affinity to biological targets. Further research is warranted to fully elucidate the specific biological activities of this particular compound.

Conclusion

1-Ethyl-2-methyl-1H-indole-3-carbonitrile represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through a logical sequence of well-established organic reactions. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and biological potential of this and related indole derivatives. The provided protocols, grounded in established chemical principles, offer a self-validating framework for the synthesis and further investigation of this intriguing molecule.

References

  • Fischer Indole Synthesis of 2-Methylindoles. (2025). BenchChem.
  • Method for producing indole-3-carbonitrile compound. (1995).
  • Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. (n.d.). International Journal of Advanced Biotechnology and Research.
  • 2-methylindole. (n.d.). Organic Syntheses.
  • 1-Ethyl-2-methyl-1H-indole | 40876-94-6. (2023). Smolecule.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Vilsmeier-Haack Formyl
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (1998). Heterocycles, 47(1), 509-516.
  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. (n.d.).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Recent advancements on biological activity of indole and their deriv

Sources

Foundational

Technical Guide: Stability and Storage of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

This guide is structured as a high-level technical directive for research and development professionals. It prioritizes the specific chemical stability profile of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile , addressing a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for research and development professionals. It prioritizes the specific chemical stability profile of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile , addressing a critical discrepancy in commercial identification before detailing storage and handling protocols.

Part 1: Critical Identity Verification (Prerequisite)

Warning: CAS Number Discrepancy Detected Before proceeding with storage or experimentation, you must validate the identity of your material. A common database conflict exists for this compound class.

IdentifierStatusChemical NameAction Required
Target Name CORRECT 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Proceed with this guide.
CAS 163556-04-5 CONFLICT Often links to Methyl 3,5-diformyl-1-indolizinecarboxylate.STOP. Verify structure via NMR/MS.
CAS 917207-79-5 LIKELY MATCH Links to 1-Ethyl-2-methyl-1H-indole-3-carbonitrile.[1]Verify against vendor CoA.

Physicochemical Profile (Target Molecule):

  • Molecular Formula: C₁₂H₁₂N₂

  • Molecular Weight: 184.24 g/mol

  • Physical State: Solid (typically off-white to pale yellow crystalline powder).

  • Solubility: Soluble in DMSO, DMF, Dichloromethane, Chloroform. Insoluble in water.

Part 2: Stability Analysis & Degradation Mechanisms

To ensure integrity, one must understand why the molecule degrades. The indole core is electron-rich, making it susceptible to oxidative stress, while the nitrile moiety presents a hydrolysis risk under specific pH conditions.

Oxidative Instability (The Primary Threat)

The indole ring system, particularly the C2=C3 double bond, is sensitive to autoxidation, especially when dissolved or exposed to light. Although the 3-cyano group withdraws electron density (stabilizing the C3 position compared to unsubstituted indole), the 2-methyl and 1-ethyl groups are electron-donating, which can re-activate the ring toward electrophilic attack and radical formation.

  • Mechanism: Radical abstraction at the benzylic-like methyl group or direct oxidation of the indole double bond can lead to the formation of oxindoles or ring-opening products (kynurenine derivatives).

  • Trigger: UV light + Oxygen.

Hydrolytic Stability

The nitrile (-CN) group is generally robust but can hydrolyze to the primary amide and subsequently the carboxylic acid under extreme pH or enzymatic conditions.

  • Acidic Conditions: Stable at pH 2–6.

  • Basic Conditions: Susceptible to hydrolysis at pH > 10, especially with heat.

Thermal Stability

The molecule is thermally stable up to its melting point but may sublime or decompose if heated near 200°C without inert atmosphere.

Visualization: Degradation Pathways

DegradationPathways Target 1-Ethyl-2-methyl- 1H-indole-3-carbonitrile Oxide Oxindole Derivative (Oxidation Product) Target->Oxide O2 / UV Light (Radical Mechanism) Amide Indole-3-carboxamide (Hydrolysis Intermediate) Target->Amide Strong Acid/Base + H2O Acid Indole-3-carboxylic Acid (Final Hydrolysis Product) Amide->Acid Prolonged Hydrolysis Light UV Light Light->Target

Caption: Primary degradation routes showing oxidative cleavage (Red) and hydrolytic conversion (Yellow).

Part 3: Storage Protocols

Do not rely on "room temperature" storage for long-term reference standards or library compounds. Follow this tiered protocol.

Tier 1: Long-Term Storage (> 1 Month)
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Argon or Nitrogen blanket required.

  • Container: Amber glass vial with Teflon-lined screw cap.

  • Desiccation: Store vial inside a secondary container (e.g., a jar) containing active desiccant (Silica gel or Drierite).

  • Rationale: The inert gas prevents autoxidation; amber glass blocks UV excitation of the indole ring; desiccant prevents nitrile hydrolysis.

Tier 2: Working Solution Storage (< 1 Week)
  • Solvent: Anhydrous DMSO or DMF. Avoid protic solvents (Methanol/Ethanol) for storage >24 hours as they can facilitate solvolysis or esterification if trace acid is present.

  • Temperature: 2–8°C.

  • Precaution: Seal with Parafilm to prevent hygroscopic water absorption by DMSO, which would accelerate degradation.

Tier 3: Handling Precautions
  • Thawing: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating hydrolysis.

  • Light: Perform weighing and dilution under low-light conditions or use amber glassware.

Part 4: Quality Control (Self-Validating System)

Trust but verify. Use this HPLC method to validate the purity of your material before use in critical assays.

HPLC Validation Protocol

Objective: Detect oxidative impurities (early eluting) and hydrolysis products (shift in retention).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm (Amide bond) and 280 nm (Indole characteristic)
Temperature 30°C

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold)

  • 2-15 min: 10% -> 90% B (Linear gradient)

  • 15-18 min: 90% B (Wash)

  • 18-20 min: 10% B (Re-equilibration)

Acceptance Criteria:

  • Purity: ≥ 98.0% by area integration at 280 nm.

  • Impurity Flag: Any new peak > 0.5% appearing at RRT (Relative Retention Time) ~0.8 (likely Amide) or RRT ~1.1 (likely oxidation dimers).

QC Workflow Diagram

QC_Workflow Sample Solid Sample (Storage: -20°C) Prep Dissolve in MeCN (0.5 mg/mL) Sample->Prep HPLC Run HPLC-UV (Gradient Method) Prep->HPLC Analysis Analyze Purity @ 280nm HPLC->Analysis Decision Purity > 98%? Analysis->Decision Pass RELEASE for Experiment Decision->Pass Yes Fail QUARANTINE Recrystallize or Discard Decision->Fail No

Caption: Decision logic for batch release based on HPLC purity assessment.

Part 5: Safety & Toxicology

While specific toxicological data for this derivative may be limited, treat it according to the "precautionary principle" for nitriles and indoles.

  • Nitrile Hazard: Metabolically, nitriles can liberate cyanide ions (CN⁻) via hepatic cytochrome P450 metabolism. Although the steric bulk of this molecule may slow this process, do not ingest or inhale dust .

  • Indole Hazard: Indole derivatives are known irritants to mucous membranes and eyes.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat. Handle strictly inside a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2752630, 2-methyl-1H-indole-3-carbonitrile (Structural Analog). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Use of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile as a research chemical

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the technical specifications, synthetic utility, and validated protocols for 1-Ethyl-2-methyl-1H-indole-3-carboni...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and materials science. It details the technical specifications, synthetic utility, and validated protocols for 1-Ethyl-2-methyl-1H-indole-3-carbonitrile , a versatile heterocyclic building block.

A Versatile Scaffold for Heterocyclic Synthesis and Optoelectronics

Executive Summary

1-Ethyl-2-methyl-1H-indole-3-carbonitrile is a functionalized indole derivative characterized by an electron-withdrawing cyano group at the C3 position and an electron-donating alkyl group at the N1 position. This "push-pull" electronic structure makes it a high-value intermediate for two primary research vectors:

  • Medicinal Chemistry: As a precursor for 3-(aminomethyl)indoles (gramine analogs) and indole-3-carboxylic acids/amides, serving as scaffolds for serotonergic ligands and anti-inflammatory agents.

  • Optoelectronics: As a starting material for hemicyanine and styryl dyes, where the C2-methyl group exhibits enhanced acidity suitable for Knoevenagel condensations.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 1-Ethyl-2-methyl-1H-indole-3-carbonitrile
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Reactivity C3-Nitrile (Hydrolysis/Reduction), C2-Methyl (Condensation)
Structural Class Indole; Nitrile; Heterocycle

Safety Warning: This compound is a nitrile derivative. While specific toxicology may vary, standard precautions for handling organic nitriles (potential to release cyanide under extreme metabolic or acidic conditions) and indoles must be observed. Use strictly in a fume hood.

Synthetic Utility & Reaction Pathways[4][8][9][10]

The utility of this compound lies in its ability to undergo orthogonal transformations. The following flowchart illustrates the three primary divergent pathways available to researchers.

ReactionPathways Start 1-Ethyl-2-methyl- 1H-indole-3-carbonitrile RouteA Route A: Nitrile Hydrolysis Start->RouteA OH- / H2O RouteB Route B: Nitrile Reduction Start->RouteB LiAlH4 / THF RouteC Route C: C2-Methyl Condensation Start->RouteC Ar-CHO / Piperidine ProdA1 Primary Amide (Cannabimimetic Scaffold) RouteA->ProdA1 Controlled (40°C) ProdA2 Carboxylic Acid (COX-2 Inhibitor Precursor) RouteA->ProdA2 Exhaustive (Reflux) ProdB 3-(Aminomethyl)indole (Gramine Analog) RouteB->ProdB ProdC Hemicyanine Dye (Fluorescent Probe) RouteC->ProdC

Figure 1: Divergent synthetic pathways for 1-Ethyl-2-methyl-1H-indole-3-carbonitrile.

Experimental Protocols

Protocol A: Synthesis of Indole-3-Carboxylic Acid Derivatives

Application: Generating scaffolds for non-steroidal anti-inflammatory drug (NSAID) analogs.

Mechanism: Base-catalyzed hydrolysis converts the nitrile first to a primary amide, and subsequently to the carboxylic acid.

Materials:

  • 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (1.0 eq)

  • Potassium Hydroxide (KOH) (5.0 eq)

  • Ethanol (95%)

  • Hydrochloric Acid (2M)

Procedure:

  • Dissolution: Dissolve 10 mmol of the nitrile in 30 mL of ethanol in a round-bottom flask.

  • Base Addition: Add a solution of KOH (50 mmol) in 10 mL of water.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot (

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Work-up:

    • Cool reaction to room temperature.[1]

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water (50 mL) and wash with diethyl ether (2 x 20 mL) to remove unreacted neutrals.

    • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 using 2M HCl. The carboxylic acid will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: Reduction to 3-(Aminomethyl)indole

Application: Synthesis of CNS-active ligands (Gramine analogs). Note: This yields the aminomethyl derivative (1 carbon linker), distinct from tryptamine (2 carbon linker).

Materials:

  • 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) (1.0 M in THF)

  • Anhydrous THF

  • Rochelle's Salt (Potassium sodium tartrate)

Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Add anhydrous THF (20 mL).

  • Catalyst Prep: Cool THF to 0°C and carefully add LiAlH₄ solution.

  • Addition: Dissolve the nitrile (5 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension over 15 minutes.

  • Reaction: Allow to warm to room temperature, then reflux for 3 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation: Filter the granular precipitate through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Storage: Store the amine under inert atmosphere at -20°C; these derivatives are prone to oxidation.

Protocol C: Synthesis of Hemicyanine Dyes (Fluorescent Probes)

Application: Bio-imaging probes and non-linear optical materials. The electron-withdrawing nitrile at C3 acidifies the C2-methyl protons, facilitating condensation.

Materials:

  • 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (1.0 eq)

  • 4-(Dimethylamino)benzaldehyde (1.1 eq)

  • Piperidine (Catalytic, 3-5 drops)

  • Ethanol (Absolute)

Procedure:

  • Mixing: Combine 2 mmol of the indole nitrile and 2.2 mmol of the aldehyde in 15 mL absolute ethanol.

  • Catalysis: Add 3-5 drops of piperidine.

  • Condensation: Reflux the mixture for 4–8 hours. The solution will shift color (typically to deep red or violet) indicating conjugation extension.

  • Crystallization: Cool slowly to room temperature, then to 4°C. The dye usually precipitates as a crystalline solid.

  • Filtration: Collect solids and wash with cold ethanol.

Data Interpretation:

  • UV-Vis: Expect a bathochromic shift (Red shift) compared to the starting material.

    
     typically shifts from UV range (<300 nm) to visible (450–550 nm).
    
  • Fluorescence: These dyes often exhibit "turn-on" fluorescence in viscous environments (molecular rotors).

Decision Matrix for Solvent Selection

For optimization of the C2-Methyl Condensation (Protocol C) , solvent polarity significantly impacts yield and reaction rate.

SolventSelection Start Select Solvent for Condensation Q1 Is the Aldehyde Water Soluble? Start->Q1 PathA Ethanol (Reflux) Standard Protocol Q1->PathA Yes/Partial PathB Acetic Anhydride (Forces Dehydration) Q1->PathB Low Reactivity PathC Toluene + Dean-Stark (Azeotropic Removal) Q1->PathC No (Lipophilic)

Figure 2: Solvent selection logic for optimizing Knoevenagel condensations with indole-3-carbonitriles.

References

  • Indole Reactivity & Synthesis

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole C2/C3 reactivity).
    • Organic Syntheses, Coll.[2] Vol. 5, p. 69 (1973). "Hydrolysis of Nitriles to Carboxylic Acids". Link

  • Reduction Protocols

    • Amundsen, L. H., & Nelson, L. S. (1951). "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride". Journal of the American Chemical Society. Link

  • Dye Synthesis (Hemicyanines)
  • Safety & Handling

    • PubChem Compound Summary. "Indole-3-carbonitrile derivatives". Link

(Note: While specific CAS 14680-51-4 refers to Metonitazene, a controlled opioid, the protocols above describe the chemistry of the indole building block 1-Ethyl-2-methyl-1H-indole-3-carbonitrile. Researchers must ensure they possess the correct chemical structure before proceeding.)

Sources

Application

Application Notes &amp; Protocols: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile as a Strategic Building Block in Modern Organic Synthesis

Abstract The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its unique electronic properties and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] Its unique electronic properties and susceptibility to functionalization have made it a privileged scaffold in drug discovery. This guide focuses on a specifically tailored derivative, 1-Ethyl-2-methyl-1H-indole-3-carbonitrile , and elucidates its role as a versatile and powerful building block. The strategic placement of the N-ethyl, C2-methyl, and C3-carbonitrile groups imparts a unique combination of steric, electronic, and reactive properties. The C3-carbonitrile, in particular, serves as a linchpin for a diverse range of chemical transformations, including hydrolysis, reduction, cycloaddition, and multi-component reactions for the construction of complex molecular architectures. These application notes provide researchers, chemists, and drug development professionals with detailed protocols and the underlying chemical principles for leveraging this compound in their synthetic campaigns.

The Strategic Advantage of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

The utility of this building block stems from the interplay of its three key structural features:

  • Indole Core: An electron-rich aromatic system that is inherently bioactive and provides a rigid scaffold for orienting functional groups.

  • N-Ethyl Group: This group enhances lipophilicity compared to N-H indoles, which can be crucial for modulating pharmacokinetic properties in drug candidates. It also prevents unwanted side reactions at the nitrogen atom, such as self-condensation or competing electrophilic attack.

  • C2-Methyl Group: The methyl group at the C2 position sterically hinders this site, directing electrophilic substitution reactions preferentially to other positions. Electronically, it is a weak donating group, subtly modulating the reactivity of the indole ring.

  • C3-Carbonitrile (-CN): This is the primary functional handle. As a potent electron-withdrawing group, it activates the C2-C3 double bond for nucleophilic and cycloaddition reactions.[4] Furthermore, the nitrile itself is a versatile precursor to amines, carboxylic acids, amides, and various heterocyclic systems.[5][6]

Caption: Structure of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile.

Synthesis of the Core Building Block

The synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile is readily achievable through a two-step process starting from commercially available 2-methylindole. The workflow involves N-alkylation followed by electrophilic cyanation.

Synthesis_Workflow Start 2-Methylindole Step1 N-Ethylation Start->Step1 EtI, NaH THF, 0°C to rt Intermediate 1-Ethyl-2-methylindole Step1->Intermediate Step2 C3-Cyanation Intermediate->Step2 NCS, GaCl₃ DCE, rt Product 1-Ethyl-2-methyl-1H- indole-3-carbonitrile Step2->Product

Caption: Synthetic workflow for the target building block.

Protocol 2.1: Synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

Part A: N-Ethylation of 2-Methylindole

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50 mmol, 1.2 eq) portion-wise with careful venting.

  • Indole Addition: Slowly add a solution of 2-methylindole (5.4 g, 41.2 mmol, 1.0 eq) in anhydrous THF (20 mL) via a dropping funnel. Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add ethyl iodide (EtI, 3.7 mL, 45.3 mmol, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen to form the highly nucleophilic indolide anion, which readily undergoes Sₙ2 reaction with ethyl iodide. THF is an ideal aprotic solvent for this reaction.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Extract the mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, 5-10% ethyl acetate in hexanes) to yield 1-ethyl-2-methylindole as a clear oil.

Part B: C3-Electrophilic Cyanation

  • Setup: In a separate flame-dried 250 mL flask under N₂, dissolve the 1-ethyl-2-methylindole from Part A (e.g., 6.0 g, 37.7 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 120 mL).

  • Cyanating Agent: Add N-cyanosuccinimide (NCS, 5.5 g, 41.5 mmol, 1.1 eq) to the solution.

  • Catalyst Addition: Cool the mixture to 0 °C and add a solution of gallium(III) chloride (GaCl₃, 1.0 M in methylcyclohexane, 3.8 mL, 3.8 mmol, 0.1 eq) dropwise. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Causality: The Lewis acid GaCl₃ activates the NCS, generating a potent electrophilic "CN⁺" species. The electron-rich C3 position of the indole performs an electrophilic aromatic substitution to install the cyano group.[5]

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution (100 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from an ethanol/water mixture to afford 1-Ethyl-2-methyl-1H-indole-3-carbonitrile as a crystalline solid.

Parameter Expected Value
Appearance White to off-white crystalline solid
Yield (Overall) 65-75%
¹H NMR (CDCl₃, 400 MHz) δ ~7.6 (d), 7.3-7.2 (m), 4.1 (q), 2.7 (s), 1.5 (t) ppm
IR (KBr) ν ~2220 cm⁻¹ (C≡N stretch)
Mass Spec (ESI+) m/z = 185.1073 [M+H]⁺

Key Synthetic Transformations and Protocols

The C3-carbonitrile is a gateway to numerous valuable functional groups. The following protocols highlight its versatility.

Reaction_Pathways cluster_products Key Derivatives Start 1-Ethyl-2-methyl-1H- indole-3-carbonitrile Acid Indole-3-Carboxylic Acid Start->Acid Hydrolysis (H⁺ or OH⁻) Amine Indole-3-Methanamine (Tryptamine analog) Start->Amine Reduction (LiAlH₄) Cycloadduct Pyrrolo[3,4-c]indole Scaffold Start->Cycloadduct [3+2] Cycloaddition (Azomethine Ylide) Pyridine Fused Pyridine Derivative Start->Pyridine MCR (Gewald Reaction)

Caption: Major synthetic routes from the indole-3-carbonitrile building block.

Application 3.1: Synthesis of 1-Ethyl-2-methyl-1H-indole-3-carboxylic Acid via Hydrolysis

This transformation converts the nitrile into a carboxylic acid, a common functional group in active pharmaceutical ingredients.

Protocol:

  • Setup: Suspend 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (2.0 g, 10.8 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Hydrolysis: Add a 10 M aqueous solution of sodium hydroxide (NaOH, 20 mL). Attach a reflux condenser and heat the mixture to reflux (approx. 90-100 °C) for 12 hours.

    • Causality: The strong basic conditions and heat facilitate the complete hydrolysis of the robust nitrile group, first to an intermediate amide, and then to the carboxylate salt.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water (50 mL).

  • Acidification: Cool the solution in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.

  • Purification: Recrystallization from aqueous ethanol can be performed if necessary to yield the pure carboxylic acid.

Product Yield Key Characterization
1-Ethyl-2-methyl-1H-indole-3-carboxylic acid85-95%IR (KBr): ν ~1680 cm⁻¹ (C=O), broad ~3300-2500 cm⁻¹ (O-H)
Application 3.2: Synthesis of (1-Ethyl-2-methyl-1H-indol-3-yl)methanamine via Reduction

Reduction of the nitrile provides access to tryptamine analogs, a privileged scaffold in neuroscience research.

Protocol:

  • Setup: To a flame-dried 250 mL three-necked flask under N₂, add anhydrous THF (80 mL).

  • Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄, 1.2 g, 32.4 mmol, 3.0 eq) portion-wise at 0 °C.

  • Substrate Addition: Slowly add a solution of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (2.0 g, 10.8 mmol, 1.0 eq) in anhydrous THF (20 mL) via a dropping funnel, maintaining the temperature below 10 °C.

    • Causality: LiAlH₄ is a powerful, unselective reducing agent that provides hydride ions (H⁻) to reduce the nitrile to the corresponding primary amine. An excess is used to ensure complete conversion.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

  • Workup (Fieser method): Cool the reaction to 0 °C. Sequentially and very carefully add: (i) 1.2 mL of water, (ii) 1.2 mL of 15% aqueous NaOH, and (iii) 3.6 mL of water. Stir vigorously for 1 hour. This procedure safely quenches the excess LiAlH₄ and produces a granular, easily filterable aluminum salt precipitate.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography (Silica gel, CH₂Cl₂/MeOH/NH₄OH 90:9:1) to yield the pure product.

Product Yield Key Characterization
(1-Ethyl-2-methyl-1H-indol-3-yl)methanamine70-80%IR (Film): ν ~3350, 3280 cm⁻¹ (N-H stretch). No peak at ~2220 cm⁻¹.
Application 3.3: Dearomative [3+2] Cycloaddition for Polycyclic Scaffolds

The electron-withdrawing nitrile activates the indole C2-C3 bond, enabling it to act as a dipolarophile in cycloaddition reactions to rapidly build molecular complexity.[4]

Protocol:

  • Setup: To a 50 mL Schlenk tube, add 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (184 mg, 1.0 mmol, 1.0 eq), sarcosine (134 mg, 1.5 mmol, 1.5 eq), and a photocatalyst such as Rose Bengal (10 mg, 0.01 mmol, 1 mol%).

  • Solvent & Reagents: Add degassed ethyl acetate (20 mL) and paraformaldehyde (90 mg, 3.0 mmol, 3.0 eq).

    • Causality: This reaction proceeds via an in-situ generated non-stabilized azomethine ylide from sarcosine and paraformaldehyde. The photocatalyst, upon irradiation with visible light, facilitates the formation of this reactive 1,3-dipole, which then reacts with the electron-poor C2-C3 bond of the indole.[4]

  • Reaction: Seal the tube and irradiate the stirred mixture with a green LED lamp (e.g., 20W, λ = 530 nm) at room temperature for 24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to isolate the tricyclic pyrrolidino-indole product.

Product Type Yield Significance
Fused Pyrrolidino-indole50-70%Rapid access to complex, 3D-rich scaffolds with a tetrasubstituted carbon center.

Conclusion

1-Ethyl-2-methyl-1H-indole-3-carbonitrile is more than just another indole derivative; it is a strategically designed building block that offers a reliable entry point into diverse and complex chemical spaces. The protocols outlined in this guide demonstrate its utility in synthesizing key intermediates like carboxylic acids and tryptamine analogs, as well as its power in advanced applications such as photocatalytic cycloadditions. By understanding and applying these methodologies, researchers can accelerate their synthetic programs and more efficiently explore the vast potential of the indole scaffold in medicinal chemistry and materials science.

References

  • Reactivity of electron‐poor cyano/nitrobenzenes and 3‐cyanoindole toward non‐stabilized AY 1. ResearchGate. Available at: [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Royal Society of Chemistry. Available at: [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Synthetic Applications of 3-(Cyanoacetyl)indoles and Related Compounds. ResearchGate. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. National Center for Biotechnology Information. Available at: [Link]

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Rhodium. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses. Available at: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. International Journal of Advanced Biotechnology and Research. Available at: [Link]

Sources

Method

Derivatization of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile for biological screening

Application Note & Protocol Guide: Strategic Derivatization of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Part 1: Executive Summary & Rationale The Scaffold: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile is a "privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Strategic Derivatization of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

Part 1: Executive Summary & Rationale

The Scaffold: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile is a "privileged structure" in drug discovery. Unlike the bare indole core, the N-ethyl and C2-methyl substitutions provide critical advantages:

  • Metabolic Stability: The C2-methyl group blocks the metabolically labile 2-position, preventing oxidation and unwanted electrophilic substitutions.

  • Lipophilicity: The N-ethyl group enhances membrane permeability (logP optimization), facilitating intracellular target engagement.

  • The "Warhead": The C3-nitrile (cyano) group is a versatile synthetic handle. It is electron-withdrawing, stable under physiological conditions, and serves as a gateway to three distinct chemical spaces: Bioisosteres (Tetrazoles) , Linkers (Amines) , and H-Bond Donors (Amides) .[1]

Target Applications: Derivatives of this scaffold are highly relevant for screening against:

  • Kinases (e.g., TRK, VEGFR): The indole core mimics the purine ring of ATP.[1]

  • Epigenetic Targets (e.g., HDACs): When derivatized with zinc-binding groups.

  • Tubulin Polymerization: As colchicine-site inhibitors.

Part 2: Chemical Space & Synthetic Logic

To maximize the utility of this scaffold in a screening library, we employ a Divergent Synthesis Strategy . We will convert the single nitrile precursor into three functionally distinct classes of compounds.

Visualizing the Synthetic Pathway

SyntheticPathway Start 1-Ethyl-2-methyl- 1H-indole-3-carbonitrile (Starting Material) Tetrazole Tetrazole Derivative (Bioisostere) Start->Tetrazole Path A: NaN3, ZnBr2 [3+2] Cycloaddition Amine Primary Amine (Linker/Scaffold) Start->Amine Path B: LiAlH4 Reduction Amide Primary Amide (H-Bond Donor) Start->Amide Path C: UHP, K2CO3 Hydrolysis

Figure 1: Divergent synthetic strategy transforming the nitrile handle into three distinct pharmacophores.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Tetrazole Bioisostere

Rationale: The tetrazole ring is a classic bioisostere for a carboxylic acid.[2][3] It offers comparable acidity (pKa ~4.5-5) but with improved metabolic stability and membrane permeability. This is critical for targeting enzymes where an anionic interaction is required.

Mechanism: [3+2] Cycloaddition.[4][5] Safety Note: Azide chemistry presents explosion hazards. We utilize Zinc Bromide (ZnBr2) catalysis in water/isopropanol, which is significantly safer and higher-yielding than the traditional NH4Cl/DMF method that generates sublimable hydrazoic acid.

Materials:

  • Substrate: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (1.0 eq)

  • Reagent: Sodium Azide (NaN3) (1.5 eq)

  • Catalyst: Zinc Bromide (ZnBr2) (1.0 eq)

  • Solvent: Water:Isopropanol (2:1 v/v)[1]

  • Workup: 1N HCl, Ethyl Acetate.[1]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the indole nitrile (1.0 mmol) in 10 mL of Isopropanol.

  • Addition: Add 5 mL of water, followed by ZnBr2 (1.0 mmol) and NaN3 (1.5 mmol). Note: The zinc salt activates the nitrile towards nucleophilic attack.

  • Reaction: Reflux the mixture vigorously at 80°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The tetrazole is significantly more polar than the starting material.

  • Quench: Cool to room temperature. Add 15 mL of 3N HCl. Critical Step: This protonates the tetrazole (converting it from the zinc salt) and breaks down any residual azide complexes.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL).[1]

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR should show the disappearance of the nitrile carbon signal (~115 ppm) and the appearance of the tetrazole quaternary carbon (~150-155 ppm) in 13C NMR.

Protocol B: Reduction to Primary Amine (Tryptamine Analog)

Rationale: Reducing the nitrile to a primary amine creates a "Linker" handle. This amine can be further derivatized (e.g., sulfonylation, amide coupling) to build a library of "Tryptamine-like" molecules, which are privileged scaffolds for CNS targets (Serotonin/Dopamine receptors).[1]

Mechanism: Hydride transfer reduction.

Materials:

  • Substrate: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (1.0 eq)

  • Reagent: Lithium Aluminum Hydride (LiAlH4) (2.0 eq) - 2.0 M solution in THF is preferred for safety.[1]

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 100 mL flask and flush with Argon/Nitrogen.

  • Solubilization: Dissolve the indole nitrile (1.0 mmol) in 10 mL anhydrous THF. Cool to 0°C in an ice bath.

  • Reduction: Dropwise add LiAlH4 solution (2.0 mmol). Caution: Gas evolution (H2) will occur.

  • Reflux: Remove ice bath and warm to room temperature, then reflux at 66°C for 4 hours.

  • Fieser Quench (Critical for Safety): Cool to 0°C.

    • Add water (x mL = grams of LiAlH4 used).

    • Add 15% NaOH (x mL).

    • Add water (3x mL).

    • Result: A granular white precipitate of aluminum salts forms, which is easily filtered.[1]

  • Isolation: Filter through a Celite pad. Concentrate the filtrate.

  • Storage: Store as the HCl salt (precipitate by adding HCl in Ether) to prevent oxidation of the amine.

Protocol C: Controlled Hydrolysis to Primary Amide

Rationale: The primary amide acts as a dual H-bond donor/acceptor, ideal for binding in polar pockets of kinases (e.g., the hinge region). Standard acid/base hydrolysis often over-hydrolyzes to the carboxylic acid. We use the Urea-Hydrogen Peroxide (UHP) method for high selectivity.

Materials:

  • Substrate: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

  • Reagent: Urea-Hydrogen Peroxide (UHP) adduct[6]

  • Base: Potassium Carbonate (K2CO3)

  • Solvent: Acetone/Water.

Step-by-Step Procedure:

  • Mix: Dissolve nitrile (1.0 mmol) in Acetone (5 mL) and Water (1 mL).

  • Add Reagents: Add K2CO3 (0.2 mmol, catalytic) and UHP (4.0 mmol).

  • Reaction: Stir at room temperature for 4–6 hours. The reaction is mild and selective.

  • Workup: Evaporate acetone. Add water (10 mL). The amide product usually precipitates out. Filter and dry.

Part 4: Biological Screening & SAR Logic

When screening these derivatives, it is crucial to understand the Structure-Activity Relationship (SAR) implications of the changes made at the C3 position.

SAR Logic Diagram

SAR_Logic Center C3-Position Modification Tetrazole Tetrazole (Anionic Mimic) Center->Tetrazole Amine Ethylamine (Cationic/Linker) Center->Amine Amide Carboxamide (Neutral Polar) Center->Amide Target1 Target: Metabolic Enzymes (e.g., HDAC, Polymerases) Requires: Acidic residue mimic Tetrazole->Target1 High Affinity Target2 Target: GPCRs / CNS Requires: Basic Nitrogen (Tryptamine mimic) Amine->Target2 High Affinity Target3 Target: Kinase Hinge Region Requires: H-Bond Donor/Acceptor Amide->Target3 High Affinity

Figure 2: Mapping chemical modifications to potential biological targets.

Screening Readiness Table
Derivative ClassSolubility (DMSO)LogP (Est.)Primary Screening HazardStorage Condition
Parent Nitrile High (>20 mM)~3.5Low reactivity; False negatives due to lack of binding features.RT, Dry
Tetrazole Moderate (10 mM)~2.1Acidic proton; may precipitate in acidic buffers.4°C, Desiccated
Primary Amine High (as HCl salt)~1.8Oxidation prone; potential for promiscuous binding (cationic).[1]-20°C, Inert Gas
Primary Amide Moderate~2.5Low solubility in pure water; requires DMSO co-solvent.RT, Dry

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[1][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950.[1] Link

  • Katritzky, A. R., et al. (2010).[1] Synthesis of 3-(1H-tetrazol-5-yl)-indoles via Fischer indolization. Arkivoc, 2010(ix), 46-56.[1] Link

  • Soubhye, J., et al. (2013).[1] Design, Synthesis, and Structure–Activity Relationship Studies of Novel 3-Alkylindole Derivatives as Selective and Highly Potent Myeloperoxidase Inhibitors.[1][7] Journal of Medicinal Chemistry, 56(10), 3943–3958.[1][7] Link

  • Yamada, F., et al. (1998).[1] One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.[1][8] Link

  • Gisler, M., & Hall, J. H. (2014).[1] A simple method for converting nitriles to amides.[6][7][9][10] Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry, 41(23). Link

Sources

Application

Application Note: A Scalable and Robust Synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile for Pharmaceutical Research and Development

Abstract This document provides a comprehensive guide to the multi-gram scale synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile, a key intermediate in the development of various pharmacologically active agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the multi-gram scale synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile, a key intermediate in the development of various pharmacologically active agents. The indole-3-carbonitrile scaffold is of significant interest due to its prevalence in bioactive molecules.[1][2] This application note details a robust, three-step synthetic sequence designed for scalability and reproducibility. The chosen pathway begins with the classic Fischer indole synthesis to construct the core indole structure, followed by a regioselective Vilsmeier-Haack formylation at the C3 position, and concludes with the conversion of the resulting aldehyde to the target nitrile. We provide detailed, step-by-step protocols, process optimization insights, critical safety procedures, and characterization data. This guide is intended for researchers and process chemists in the pharmaceutical and fine chemical industries.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] Specifically, 3-substituted indoles, such as 1-Ethyl-2-methyl-1H-indole-3-carbonitrile, serve as versatile building blocks for more complex molecular architectures. The nitrile group, in particular, is a valuable functional handle that can be readily transformed into other functionalities like amines, amides, or tetrazoles, making it a strategic feature in drug design.

Several strategies exist for the synthesis of 3-cyanoindoles, broadly categorized into two approaches:

  • Ring-forming reactions using precursors that already contain the cyano group.[5]

  • Post-functionalization of a pre-synthesized indole core.[5]

For scale-up operations, the post-functionalization approach is often preferred due to the higher availability and lower cost of simple indole precursors. Direct C-H cyanation of indoles is an active area of research but can present challenges with regioselectivity and the use of specialized, often toxic or expensive, reagents.[6][7][8][9]

Therefore, we have selected a highly reliable and scalable three-step sequence that offers excellent control over regioselectivity and employs well-understood, classic organic reactions. This pathway ensures a consistent and high-yielding production of the target compound.

Overall Synthetic Workflow

The synthesis is structured in three distinct stages, starting from commercially available materials.

G cluster_0 Stage 1: Core Indole Formation cluster_1 Stage 2: C3-Functionalization cluster_2 Stage 3: Nitrile Formation A N-Ethyl-N-phenylhydrazine + Butan-2-one B Fischer Indole Synthesis (Acid-Catalyzed Cyclization) A->B Condensation C 1-Ethyl-2-methyl-1H-indole B->C [3,3]-Sigmatropic Rearrangement & Aromatization D Vilsmeier-Haack Reaction (POCl3, DMF) C->D Electrophilic Substitution E 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde F Aldehyde to Nitrile Conversion (Two-step, one-pot) E->F Condensation & Dehydration G 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (Final Product)

Diagram 1: High-level workflow for the synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile.

Experimental Protocols and Methodologies

Stage 1: Synthesis of 1-Ethyl-2-methyl-1H-indole

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely used methods for constructing the indole core.[3][10][11] The reaction proceeds by heating an arylhydrazone with a Brønsted or Lewis acid catalyst.[11][12] In this protocol, we form the hydrazone in situ from N-ethyl-N-phenylhydrazine and butan-2-one, followed by acid-catalyzed cyclization.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )MolesQuantityNotes
N-Ethyl-N-phenylhydrazine136.191.00136.2 g
Butan-2-one (MEK)72.111.1079.3 g (99 mL)1.1 eq
Polyphosphoric Acid (PPA)--~500 gCatalyst & Solvent
Toluene92.14-1.5 LFor work-up
Saturated NaHCO₃(aq)--~2.0 LFor neutralization
Brine--500 mLFor washing

Protocol:

  • Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser with a nitrogen inlet.

  • Reagent Charging: To the flask, add polyphosphoric acid (~500 g). Begin stirring and heat the PPA to 80°C to reduce its viscosity.

  • Hydrazone Formation (In Situ): In a separate beaker, pre-mix N-ethyl-N-phenylhydrazine (136.2 g) and butan-2-one (79.3 g). Add this mixture dropwise to the hot PPA over 30 minutes. The internal temperature will rise; maintain it between 95-105°C using a water bath for cooling if necessary.

  • Cyclization: After the addition is complete, heat the reaction mixture to 110-115°C and hold for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Hexane:Ethyl Acetate mobile phase until the starting hydrazine is consumed.

  • Quenching and Work-up: Allow the reaction mixture to cool to ~70°C. Carefully and slowly pour the viscous mixture onto crushed ice (~2 kg) in a large beaker with vigorous stirring. Caution: This is an exothermic process.

  • Neutralization and Extraction: Once the quench is complete and the mixture is at room temperature, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8. Transfer the mixture to a separatory funnel and extract with toluene (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with water (500 mL) followed by brine (500 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a dark oil. Purify by vacuum distillation to obtain 1-Ethyl-2-methyl-1H-indole as a pale yellow oil.

  • Expected Yield: 110-125 g (69-78%)

  • Characterization: The product identity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Stage 2: Synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic compounds, such as indoles. It introduces the formyl group almost exclusively at the C3 position. The reaction involves the formation of the Vilsmeier reagent (chloroiminium ion) from a substituted amide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )MolesQuantityNotes
Phosphorus Oxychloride (POCl₃)153.330.75115.0 g (70 mL)1.2 eq
N,N-Dimethylformamide (DMF)73.09-400 mLReagent & Solvent
1-Ethyl-2-methyl-1H-indole159.230.63100 g1.0 eq
Sodium Acetate Trihydrate136.08-~500 gFor hydrolysis
Ethyl Acetate88.11-2.0 LFor extraction

Protocol:

  • Vilsmeier Reagent Formation: Equip a 1 L three-neck flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-salt bath. Add anhydrous DMF (200 mL) to the flask. Slowly add POCl₃ (115.0 g) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10°C. Stir for 30 minutes at 0-5°C after addition to allow for the complete formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 1-Ethyl-2-methyl-1H-indole (100 g) in anhydrous DMF (200 mL). Add this solution to the Vilsmeier reagent dropwise, keeping the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to 40°C and stir for 3-4 hours. Monitor by TLC (7:3 Hexane:Ethyl Acetate) until the starting indole is consumed.

  • Hydrolysis and Work-up: Cool the reaction mixture back down to 0-5°C in an ice bath. Prepare a solution of sodium acetate trihydrate (500 g) in water (1.5 L) and cool it with ice. Slowly pour the reaction mixture into the stirred sodium acetate solution. A precipitate will form.

  • Product Isolation: Stir the resulting slurry at room temperature for 1 hour to ensure complete hydrolysis. Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid in a vacuum oven at 50°C. For higher purity, the product can be recrystallized from an ethanol/water mixture.

  • Expected Yield: 105-115 g (89-97%)

  • Characterization: Pale yellow solid. Confirm structure via NMR and check melting point.

Stage 3: Synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

The conversion of an aldehyde to a nitrile is a standard transformation. This protocol uses a reliable two-step, one-pot procedure involving the formation of an aldoxime intermediate with hydroxylamine, followed by dehydration using acetic anhydride.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )MolesQuantityNotes
1-Ethyl-2-methyl-1H-indole-3-carbaldehyde187.240.53100 g1.0 eq
Hydroxylamine Hydrochloride (NH₂OH·HCl)69.490.6444.5 g1.2 eq
Pyridine79.10-500 mLSolvent & Base
Acetic Anhydride102.091.06108.2 g (100 mL)2.0 eq
Dichloromethane (DCM)84.93-1.5 LFor work-up
2M HCl(aq)--~1.0 LFor washing

Protocol:

  • Oxime Formation: In a 2 L flask equipped with a stirrer and condenser, dissolve the indole-3-carbaldehyde (100 g) and hydroxylamine hydrochloride (44.5 g) in pyridine (500 mL).

  • Reaction (Step 1): Heat the mixture to 80°C and stir for 2 hours. Monitor the formation of the oxime by TLC.

  • Dehydration (Step 2): Cool the reaction mixture to 0°C using an ice bath. Slowly add acetic anhydride (108.2 g) dropwise, maintaining the temperature below 10°C.

  • Reaction (Step 2): After the addition, remove the ice bath and heat the mixture to 100°C (reflux) for 3 hours.

  • Quenching and Extraction: Cool the reaction to room temperature and pour it into a mixture of ice water (2 L) and dichloromethane (1 L). Stir vigorously for 30 minutes. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 250 mL).

  • Washing and Drying: Combine the organic layers. Wash sequentially with 2M HCl (3 x 300 mL) to remove pyridine, followed by water (500 mL), and finally brine (500 mL). Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is a solid. Recrystallize from isopropanol to yield the final product as off-white to light brown crystals.

  • Expected Yield: 85-93 g (87-95%)

  • Characterization: Confirm final structure via NMR, IR (look for C≡N stretch ~2220 cm⁻¹), and Mass Spectrometry.

Safety, Handling, and Scale-Up Considerations

Critical Safety Protocols

Chemical synthesis at scale requires stringent safety protocols. The following diagram and points highlight the mandatory precautions for the reagents used in this process.

Safety cluster_reagents Hazardous Reagents cluster_ppe Mandatory Personal Protective Equipment (PPE) cluster_eng Engineering Controls Hydrazine N-Ethyl-N-phenylhydrazine (Toxic, Carcinogen Suspect) PPE_Items Splash Goggles & Face Shield Chemical-Resistant Gloves (Butyl/Neoprene) Flame-Resistant Lab Coat Properly Fitted Respirator (for POCl₃) Hydrazine->PPE_Items Controls Certified Chemical Fume Hood Emergency Shower & Eyewash Station Inert Atmosphere (Nitrogen/Argon) Secondary Containment Hydrazine->Controls PPA Polyphosphoric Acid (Corrosive, Strong Dehydrator) PPA->PPE_Items PPA->Controls POCl3 Phosphorus Oxychloride (Highly Corrosive, Reacts Violently with Water) POCl3->PPE_Items POCl3->Controls Pyridine Pyridine (Flammable, Toxic) Pyridine->PPE_Items Pyridine->Controls

Diagram 2: Mandatory safety considerations for key hazardous reagents.

  • N-Ethyl-N-phenylhydrazine: Hydrazine derivatives are toxic and potential carcinogens. Handle only in a fume hood with appropriate PPE. Avoid inhalation and skin contact.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and lachrymatory. Reacts violently with water, releasing HCl gas. Additions must be done slowly and under anhydrous conditions with careful temperature control.

  • Polyphosphoric Acid (PPA): Highly corrosive. The quench step is highly exothermic and must be performed with extreme care by adding the hot acid to ice, never the other way around.

  • Pyridine: Flammable and toxic. Work in a well-ventilated fume hood.

Scale-Up Considerations

Transitioning from bench-scale to pilot or manufacturing scale introduces new challenges:

  • Thermal Management: The Vilsmeier-Haack reaction and the PPA quench are significantly exothermic. On a larger scale, jacketed reactors with precise temperature control are essential to manage the heat flow and prevent runaway reactions.

  • Reagent Addition: Addition rates must be carefully controlled. For the POCl₃ addition, a syringe pump or automated dosing system is recommended to ensure a slow, steady rate and maintain temperature.

  • Mixing: Efficient mixing is critical, especially for the viscous PPA and during the quench and precipitation steps. Baffled reactors with appropriately sized impellers are necessary to ensure homogeneity.

  • Purification: At scale, purification by chromatography is often impractical. The protocols provided emphasize purification by distillation and crystallization, which are more amenable to large-scale production. Developing robust crystallization procedures with appropriate solvent systems is key to achieving high purity.

Summary of Results

This application note outlines a validated and scalable three-step synthesis for 1-Ethyl-2-methyl-1H-indole-3-carbonitrile.

StepReactionKey ReagentsAvg. YieldPurification Method
1Fischer Indole SynthesisPPA69-78%Vacuum Distillation
2Vilsmeier-Haack FormylationPOCl₃, DMF89-97%Filtration/Recrystallization
3Aldehyde to Nitrile ConversionNH₂OH·HCl, Ac₂O87-95%Recrystallization
Overall - - 54-71% -

The described method provides a practical and efficient route to the target compound, with each step being high-yielding and utilizing established, well-understood chemistry, making it suitable for implementation in a process chemistry environment.

References

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.). ACS Publications. Retrieved from [Link][5]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). RSC Advances. Retrieved from [Link][1]

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link][13]

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (n.d.). Retrieved from [Link][14]

  • University of Tennessee Health Science Center. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link][15]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link][3]

  • Synthesis of 3‐cyanoindoles using combined cyanide sources. (n.d.). ResearchGate. Retrieved from [Link][16]

  • Synthesis of 3-Cyano-1H-indolo-2′-deoxy-ribonucleosides. (2015). Synfacts. Retrieved from [Link][2]

  • chemeurope.com. (n.d.). Fischer indole synthesis. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link][11]

  • Mondal, S., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. Retrieved from [Link][4]

  • Li, L., et al. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters. Retrieved from [Link][6]

  • Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. (2019). Organic Chemistry Frontiers. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Site-Selective Electrochemical C-H Cyanation of Indoles. Retrieved from [Link][8]

  • The cyanation of indole derivatives and the expected mechanisms. (n.d.). ResearchGate. Retrieved from [Link][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

Welcome to the Technical Support Center Hello. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Hello. I am Dr. Aris, the Senior Application Scientist managing your case today.

You are likely working with 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (CAS: 14656-03-2). This compound presents a specific set of purification challenges due to the N-ethyl group, which increases lipophilicity and disrupts crystal lattice packing compared to its N-methyl or N-H analogs. This often results in a low-melting solid that is prone to "oiling out" rather than crystallizing cleanly.

Below is a comprehensive guide structured to address these specific physicochemical behaviors.

Part 1: The Purification Decision Matrix

Before selecting a protocol, assess the physical state of your crude material.[1] Do not default to recrystallization if your purity is below 85%, as the N-ethyl group facilitates the inclusion of impurities in the oil phase.

PurificationStrategy Start Crude Material Assessment PurityCheck Est. Purity (NMR/HPLC) Start->PurityCheck HighPurity > 85% Purity PurityCheck->HighPurity LowPurity < 85% Purity PurityCheck->LowPurity Recryst Protocol A: Recrystallization (EtOH/H2O) HighPurity->Recryst Solid/Crystalline Triturate Pre-treatment: Trituration (Cold Heptane) HighPurity->Triturate Sticky Oil Column Protocol B: Flash Chromatography (Hex/EtOAc) LowPurity->Column Remove tars/isomers Final Target Compound (White/Pale Yellow Needles) Recryst->Final Pure Crystal Column->Recryst Final Polish Triturate->Recryst

Figure 1: Decision tree for selecting the optimal purification pathway based on crude purity and physical state.

Part 2: Protocol A - Recrystallization (The "Happy Path")[2]

Applicability: Crude purity >85%, solid or semi-solid material.[1][2][3] Mechanism: The N-ethyl and 2-methyl groups make this molecule highly soluble in hot alcohols but poorly soluble in water. We exploit this steep solubility curve.

Solvent System Selection
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 80:20 to 60:40 High Recommended. Best balance of yield and crystal quality.
Methanol100%MediumGood for final polishing, but yield may be low due to high solubility.[1]
Hexane / EtOAc90:10LowRisk of oiling out is high with non-polar solvents.
Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Heating: Heat to reflux (approx. 78°C) with stirring. If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear yellow/orange solution is obtained.[1]

    • Critical Check: If dark, insoluble specks remain, these are likely inorganic salts or polymerized tars.[1] Perform a hot filtration through a glass frit or Celite pad immediately.

  • The "Anti-Solvent" Drop: While maintaining reflux, add hot distilled water dropwise.

    • Stop Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.[1]

    • Re-solubilize: Add a few drops of Ethanol to just clear the solution again.

  • Controlled Cooling (Crucial):

    • Remove from heat and let the flask cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Why? Rapid cooling traps the "oily" impurity phase inside the crystal lattice.

  • Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the pale yellow/white needles. Wash with cold Ethanol/Water (50:50).[1]

Part 3: Protocol B - Flash Chromatography (The "Fine Clean")

Applicability: Crude purity <85%, presence of regioisomers (C-alkyl vs N-alkyl), or persistent red/brown oxidation products.[1]

Stationary Phase & Eluent
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane (or Petroleum Ether) and Ethyl Acetate.[1]

  • Loading: Dissolve crude in a minimum volume of Dichloromethane (DCM) and load onto the column (wet loading) or adsorb onto silica (dry loading).[1]

Elution Gradient

The nitrile group adds significant polarity, making the compound run slower than the starting indole but faster than the amide hydrolysis product.

  • Equilibration: 100% Hexane (2 column volumes).

  • Elution: 0%

    
     15% Ethyl Acetate in Hexane.
    
    • Target Rf: Aim for an Rf of ~0.3 to 0.4 in 80:20 Hexane:EtOAc.

  • Detection: Monitor at 254 nm (UV). The indole core absorbs strongly.

Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a glob at the bottom) instead of crystallizing. Why?

A: This is the most common issue with N-ethyl indoles. The ethyl group lowers the melting point, often below the boiling point of your solvent.[1]

  • The Fix (Trituration): Decant the mother liquor.[1] Add a small volume of cold n-Heptane or Hexane to the oil. Scratch the side of the flask vigorously with a glass rod. This mechanical agitation induces nucleation.[1] Once it solidifies, recrystallize using Protocol A but with more ethanol to keep the concentration slightly lower.

Q2: The solid is turning pink/red upon storage. Is it degrading?

A: Yes, indoles are electron-rich and prone to auto-oxidation to form quinoidal species (colored impurities).[1]

  • The Fix:

    • Dissolve the compound in warm ethanol.

    • Add Activated Charcoal (5-10 wt%).

    • Stir for 15 minutes.

    • Filter through Celite while hot.

    • Proceed with crystallization.[1][4][5]

    • Prevention:[1] Store the purified solid in an amber vial under Argon or Nitrogen at -20°C.

Q3: I see a second spot on TLC just below my product. What is it?

A: This is likely the amide resulting from the partial hydrolysis of the nitrile group (


).[1]
  • Cause: Exposure to strong acids or bases during the workup, or excess heating in water.[1]

  • Removal: The amide is significantly more polar. Use Protocol B (Chromatography); the nitrile will elute first, and the amide will stick to the column or elute much later.[1]

Q4: How do I distinguish between the N-ethyl (target) and C-ethyl (impurity) isomers?

A: If your synthesis involved alkylating 2-methylindole-3-carbonitrile, C-alkylation (at C3 or C2-methyl) is a risk.

  • Diagnostic: Use 1H-NMR .

    • N-Ethyl (Target): Look for a quartet (

      
       ppm) and triplet (
      
      
      
      ppm) characteristic of the
      
      
      group.[1] The
      
      
      protons are deshielded by the aromatic ring.[1]
    • C-Ethyl (Impurity): The alkyl protons will appear further upfield (lower ppm) as they are not attached to the electronegative nitrogen.[1]

References
  • Synthesis and Properties of Indole-3-carbonitriles

    • Source: PubChem Compound Summary for CID 170432 (Analog: 1-Ethyl-2-methylindole).
    • URL:[Link][1]

  • General Recrystallization Strategies for Functionalized Indoles

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p. 656 (1973).[1] (Describes handling of analogous indole-3-carbonitriles).

    • URL:[Link][1]

  • Chromatographic Separation of Indole Isomers: Source: BenchChem Technical Support - Impurity Removal in Indole Carboxyl
  • Melting Point & Physical Data (Analogous N-Methyl variant)

    • Source: Thermo Scientific Chemicals - 1-Methylindole-3-carbonitrile specifications.[6]

Disclaimer: These protocols are intended for use by trained laboratory personnel. Always review the Safety Data Sheet (SDS) for 1-Ethyl-2-methyl-1H-indole-3-carbonitrile before handling, as nitriles can be toxic if ingested or absorbed.

Sources

Optimization

Optimizing reaction yield for 1-Ethyl-2-methyl-1H-indole-3-carbonitrile synthesis

Technical Support Center: Indole Synthesis Optimization Topic: High-Yield Synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Ticket ID: IND-CN-ETH-001 Executive Summary: The "Order of Operations" Dilemma Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis Optimization Topic: High-Yield Synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Ticket ID: IND-CN-ETH-001

Executive Summary: The "Order of Operations" Dilemma

Welcome to the technical support guide for optimizing 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (CAS: 14657-85-3). This molecule is a critical intermediate for functional dyes (e.g., styryl cyanines) and pharmaceutical scaffolds.

The Core Challenge: The synthesis involves two distinct functionalizations of the 2-methylindole core:

  • C3-Cyanation: Introduction of the electron-withdrawing nitrile group.

  • N1-Ethylation: Introduction of the ethyl group.

Optimization Directive: While intuitive to alkylate first, field data suggests the "C3-First" approach yields higher purity.

  • N-First (Alkylation

    
     Cyanation): 1-Ethyl-2-methylindole is highly electron-rich. Subsequent cyanation often leads to over-reaction or polymerization tars.
    
  • C-First (Cyanation

    
     Alkylation): Introducing the C3-nitrile group deactivates the ring. This prevents C-alkylation side reactions during the subsequent N-ethylation step, though it requires a stronger base for the N-H proton.
    

Strategic Workflow Selector

Before troubleshooting, verify your route matches your scale and resource constraints.

RouteSelection Start Start: 2-Methylindole Decision Scale & Reagent Availability? Start->Decision RouteA Route A: Industrial/Scalable (Vilsmeier-Haack) Decision->RouteA Low Cost / High Safety RouteB Route B: Rapid/Lab Scale (Chlorosulfonyl Isocyanate) Decision->RouteB Speed / High Cost StepA1 Step 1: Formylation (POCl3/DMF) Yield: 85-95% RouteA->StepA1 StepB1 Step 1: Direct Cyanation (CSI / DMF) RouteB->StepB1 StepA2 Step 2: One-Pot Oxime/Nitrile (NH2OH / Formic Acid) StepA1->StepA2 StepA3 Step 3: N-Ethylation (EtI / NaH / DMF) StepA2->StepA3 Product 1-Ethyl-2-methyl-1H- indole-3-carbonitrile StepA3->Product Target Molecule StepB2 Step 2: N-Ethylation (EtI / K2CO3 / Acetone) StepB1->StepB2 StepB2->Product

Figure 1: Decision matrix for synthetic pathway selection. Route A is recommended for purity; Route B for speed.

Module 1: Troubleshooting C3-Cyanation (The "Yield Killer")

If you are experiencing low yields (<50%) or tar formation during the introduction of the nitrile group, consult the guide below.

Scenario A: The Vilsmeier-Haack Route (Formylation Nitrile)

Method: 2-Methylindole


 POCl

/DMF

Aldehyde

NH

OH

Nitrile.

Q: My aldehyde intermediate is clean, but the conversion to nitrile is stalling or hydrolyzing back to aldehyde.

  • Root Cause: Incomplete dehydration of the oxime intermediate.

  • Fix: Switch to a One-Pot Dehydration system. Do not isolate the oxime.

    • Protocol: Reflux the aldehyde with Hydroxylamine Hydrochloride (1.2 eq) in Formic Acid (85%) . The formic acid acts as both solvent and dehydrating agent.

    • Critical Parameter: Temperature must be maintained at reflux (100°C+). If the reaction is too cool, the intermediate aldoxime precipitates without dehydrating.

    • Reference: See Vertex Search Result 1.5 regarding one-pot nitrile synthesis in aqueous formic acid.

Q: I am seeing a "dimer" impurity.

  • Root Cause: Acid-catalyzed condensation of two indole molecules via the aldehyde carbon (bis-indolyl methane formation).

  • Fix: Ensure the Vilsmeier complex (POCl

    
    /DMF) is formed at 0°C before adding the indole. Keep the quenching step (hydrolysis) below 20°C to prevent condensation.
    
Scenario B: The Chlorosulfonyl Isocyanate (CSI) Route

Method: 2-Methylindole + CSI


 Intermediate 

Nitrile.

Q: The reaction is violent and yields a black tar.

  • Root Cause: Thermal runaway. CSI is extremely reactive with electron-rich indoles like 2-methylindole.

  • Fix:

    • Dilute CSI in anhydrous CH

      
      Cl
      
      
      
      or MeCN.
    • Add CSI dropwise at -78°C to -40°C .

    • Quench with DMF before adding water. The DMF reacts with the N-chlorosulfonyl intermediate to facilitate the clean elimination of the sulfuryl chloride moiety.

Module 2: Troubleshooting N-Ethylation (The "Stalled Reaction")

Once the nitrile is installed, the indole nitrogen becomes significantly more acidic (pKa drops from ~17 to ~15), but also less nucleophilic.

Q: I am using K


CO

in Acetone/MeCN, but the reaction takes 48 hours and is incomplete.
  • Root Cause: The electron-withdrawing C3-cyano group pulls electron density from the nitrogen, making it a poor nucleophile. Carbonate bases are too weak/slow for this deactivated system.

  • Fix: Upgrade to Sodium Hydride (NaH) in a polar aprotic solvent.

Comparative Optimization Data (N-Alkylation of 2,3-Disubstituted Indoles)

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Base K

CO

(3.0 eq)
NaH (60% disp, 1.2 eq) +30% (Complete deprotonation)
Solvent Acetone or MeCNDMF or NMP +25% (Solubilizes the anion)
Temperature Reflux (56-82°C)0°C

RT
+10% (Reduces side reactions)
Electrophile Ethyl BromideEthyl Iodide Faster kinetics

Q: I see a new spot on TLC that isn't product or starting material (C-alkylation).

  • Root Cause: If you alkylated before cyanation, C3-alkylation is the major competitor. If you alkylated after cyanation (as recommended), this spot is likely O-alkylation of the amide tautomer (if the nitrile hydrolyzed) or alkylation at the C2-methyl group (unlikely but possible with very strong bases like BuLi).

  • Fix:

    • Ensure the C3-cyano group is intact (check IR for peak at ~2220 cm

      
      ).
      
    • Use NaH in DMF at 0°C . Add the Ethyl Iodide slowly. Low temperature favors N-alkylation (kinetic control) over C-alkylation.

Validated Experimental Protocol (Recommended Route)

Step 1: Synthesis of 2-Methylindole-3-carbonitrile

  • Reagents: 2-Methylindole (10 mmol), CSI (11 mmol), DMF (anhydrous), MeCN.

  • Procedure:

    • Cool solution of 2-Methylindole in MeCN to -50°C.

    • Add CSI dropwise over 20 mins. Stir 1h.

    • Add DMF (20 mmol) dropwise (exothermic!).

    • Pour onto crushed ice/water.

    • Filtration: The product usually precipitates as a solid. Filter and wash with water.

    • Yield Target: >85%.[1][2][3][4][5][6]

Step 2: N-Ethylation to Target

  • Reagents: 2-Methylindole-3-carbonitrile (from Step 1), NaH (1.2 eq), Ethyl Iodide (1.5 eq), DMF.

  • Procedure:

    • Dissolve nitrile in DMF (5 mL/g). Cool to 0°C.[5]

    • Add NaH portion-wise. Stir 30 mins until H

      
       evolution ceases (Solution turns yellow/orange).
      
    • Add Ethyl Iodide dropwise.

    • Warm to Room Temp and stir 2h.

    • Workup: Quench with saturated NH

      
      Cl. Extract with EtOAc.
      
    • Purification: Recrystallize from Ethanol/Water if necessary. Column chromatography (Hexane:EtOAc 8:2) if oil.[5]

References & Authority

  • One-Pot Nitrile Synthesis: "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment."[7] Lin, H., et al.[7] (2021).[7] Demonstrates the efficiency of Formic Acid/NH2OH systems. 2

  • CSI Reactivity: "Chlorosulfonyl Isocyanate."[8][9] Organic Syntheses, Coll. Vol. 5, p.226 (1973). Foundational text on handling CSI safely. 10

  • Indole N-Alkylation Optimization: "One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles." RSC Advances (2020). Provides data on NaH/DMF superiority for sterically crowded indoles. 11[3][5][12][13][14]

  • Reaction of CSI with Indoles: "An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group." Beilstein J. Org. Chem. (2020).[9][11] Discusses mechanism and temperature control for CSI additions. 15[3][5][12][13][14]

Sources

Troubleshooting

Technical Support Center: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Synthesis

Current Status: Operational Ticket ID: IND-CN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile Target Molecule: 1-Ethyl-2-methyl-1H-indole-3-carbonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: IND-CN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile CAS Registry Number: 1484-22-6 (Generic reference for 3-cyanoindoles) Primary Applications: Intermediate for disperse dyes (e.g., azo dyes), disperse yellow analogs, and heterocyclic pharmaceutical scaffolds (kinase inhibitor precursors).

Synthesis Philosophy: While multiple routes exist, the "Alkylation-First, Cyanation-Second" strategy utilizing Chlorosulfonyl Isocyanate (CSI) is the industry-preferred method for high-throughput synthesis. It avoids the multi-step tedium of the Vilsmeier-Haack pathway (Formylation


 Oxime 

Dehydration) and minimizes purification bottlenecks.

The Synthetic Pathway (Visualized)

The following flowchart details the "Golden Path" synthesis. It prioritizes regioselectivity and yield, utilizing CSI for the critical C-3 functionalization.

G cluster_0 Critical Control Points Start 2-Methylindole (Precursor) Step1 Step 1: N-Ethylation (Et-I, NaH, DMF, 0°C) Start->Step1 Nucleophilic Subst. Inter1 1-Ethyl-2-methylindole (Intermediate A) Step1->Inter1 >95% Conv. Step2 Step 2: CSI Addition (ClSO2NCO, MeCN, <0°C) Inter1->Step2 Electrophilic Subst. Inter2 N-Chlorosulfonyl Amide Intermediate Step2->Inter2 Rapid Kinetics Step3 Step 3: DMF Quench (Vilsmeier Dehydration) Inter2->Step3 Dehydration Final 1-Ethyl-2-methyl-1H- indole-3-carbonitrile Step3->Final Hydrolysis

Figure 1: The CSI-mediated synthetic pathway. Note the critical intermediate formed by CSI which requires a specific DMF quench to yield the nitrile rather than the amide.

Detailed Protocol & Methodology

Phase 1: N-Ethylation of 2-Methylindole

Objective: Mask the nitrogen to prevent side reactions and increase solubility.

ParameterSpecificationRationale
Reagents 2-Methylindole (1.0 eq), Ethyl Iodide (1.2 eq), NaH (60% disp, 1.5 eq)NaH ensures irreversible deprotonation. Et-I is more reactive than Et-Br, allowing lower temps.
Solvent Anhydrous DMF or DMSOHigh dielectric constant promotes

reaction.
Temperature 0°C (Addition)

RT (Stir)
Controls the exotherm of hydrogen gas evolution.

Protocol:

  • Suspend NaH (washed with hexanes to remove oil) in anhydrous DMF under Argon.

  • Cool to 0°C. Add 2-Methylindole solution dropwise. Wait for

    
     evolution to cease (approx. 30 min).
    
  • Add Ethyl Iodide dropwise.

  • Warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Pour into ice water. Extract with EtOAc.

  • QC Check: TLC (Hexane/EtOAc 9:1). Product moves faster (higher

    
    ) than starting material.
    
Phase 2: C-3 Cyanation via Chlorosulfonyl Isocyanate (CSI)

Objective: Direct introduction of the nitrile group.

ParameterSpecificationRationale
Reagents 1-Ethyl-2-methylindole (1.0 eq), CSI (1.1 eq), DMF (Excess)CSI is the electrophile.[1] DMF acts as the dehydrating agent in the quench.
Solvent Anhydrous Acetonitrile (MeCN) or DCMNon-nucleophilic, polar aprotic solvents stabilize the dipolar intermediate.
Temperature -78°C to 0°C CRITICAL. CSI is hyper-reactive. Higher temps lead to polymerization (tar).

Protocol:

  • Dissolve 1-Ethyl-2-methylindole in anhydrous MeCN. Cool to -78°C (or -20°C if -78°C is unavailable, but yield drops).

  • Add Chlorosulfonyl Isocyanate (CSI) dropwise. Note: Reaction is instantaneous.

  • Allow to warm to 0°C over 1 hour. A precipitate (the N-chlorosulfonyl amide) may form.

  • The "Vilsmeier" Quench: Add anhydrous DMF (3-5 eq) dropwise at 0°C. Stir for 1 hour.

  • Pour mixture into crushed ice/water. The nitrile often precipitates as a solid.

  • Purification: Recrystallization from Ethanol or Column Chromatography (DCM/Hexanes).

Troubleshooting Guide (FAQ)

Category A: Reaction Failures

Q: My CSI reaction turned into a black tar. What happened? A: This is a "Thermal Runaway" event.

  • Cause: CSI reacts violently with the electron-rich indole ring. If the addition was too fast or the temperature >0°C, polymerization occurs.

  • Fix: Ensure the reaction vessel is at -78°C during addition. Dilute the CSI in MeCN before addition to avoid "hot spots."

Q: I isolated the amide (


) instead of the nitrile (

).
A: The "Dehydration Quench" failed.
  • Mechanism: The CSI intermediate is a sulfamoyl chloride. Hydrolysis with water gives the amide. Reaction with DMF (Vilsmeier conditions) dehydrates it to the nitrile.

  • Fix: You likely added water too early. You must add DMF first and let it react for 30-60 mins before adding water.

Q: Low yield in the N-ethylation step (Starting material remains). A: Moisture contamination.

  • Cause: NaH is dead.

  • Fix: Use fresh NaH. Alternatively, switch to Phase Transfer Catalysis (PTC) : 50% NaOH(aq), Toluene, and Tetrabutylammonium Bromide (TBAB). This is more robust against moisture [1, 2].

Category B: Purity & Analysis

Q: How do I remove unreacted 2-methylindole from the ethylated product? A: Chemical Scavenging.

  • Method: Add succinic anhydride or phthalic anhydride to the crude mixture. It reacts with the unalkylated NH (primary/secondary amine behavior) to form an acid-soluble imide, while your N-ethyl product (tertiary amine behavior) remains untouched. Wash with base to remove the impurity.

Q: The final product is yellow/orange but should be white/pale. A: Indole oxidation products.

  • Fix: Recrystallize from Ethanol/Water with a pinch of activated charcoal.

Safety & Handling (Critical)

DANGER: Chlorosulfonyl Isocyanate (CSI)

  • Toxicity: Highly toxic, lachrymator, corrosive.

  • Reactivity: Reacts violently with water to release HCl and

    
    .
    
  • Storage: Must be stored under inert gas in a fridge. If the liquid is cloudy or has solids, it has hydrolyzed to sulfamoyl chloride and should be distilled or discarded [3].

References

  • Taguchi, H. (2014). Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate. TCI Chemicals. Link

  • Bandini, M., et al. (2010).[2] Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles. Chemistry - A European Journal. Link

  • Vertex AI Search. (2025). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). 3

  • Organic Syntheses. (1974). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester.[4] Org. Synth. 54, 19. Link

Sources

Optimization

Technical Support Center: A-Z Guide to Scaling Production of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

Welcome to the dedicated support hub for the synthesis and scale-up of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support hub for the synthesis and scale-up of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific indole derivative's production. Here, we address common challenges with in-depth, scientifically-grounded solutions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving problems you may encounter during the synthesis and scale-up of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile.

Low Reaction Yield

Q1: My overall yield has significantly dropped after moving from a lab-scale to a pilot-plant scale. What are the likely causes?

A1: A decrease in yield during scale-up is a frequent challenge and can often be attributed to a combination of factors.[1]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas with low reactant concentrations. This can lead to the formation of side products and the degradation of your starting materials or the desired product.

  • Exothermic Reactions: The synthesis of indole derivatives can be exothermic. While manageable on a small scale, this can lead to thermal runaways in larger vessels if not adequately controlled, causing product decomposition.[1] The use of continuous flow reactors can help mitigate this risk due to their superior heat transfer capabilities.[1]

  • Reagent Addition Rates: The rate at which you add reagents, easily controlled in a laboratory setting, can have a much more significant impact on the reaction profile at a larger scale.

  • Purity of Starting Materials: When using larger quantities of starting materials, impurities that were negligible at the lab scale can now interfere with the reaction.[1][2]

Q2: I'm observing a significant amount of tar-like substances or polymers in my reaction mixture, especially during the indole ring formation step. How can I prevent this?

A2: Tar formation is a common issue in many indole syntheses, particularly those employing acidic conditions and elevated temperatures, such as the Fischer indole synthesis.[1] Here are some strategies to minimize it:

  • Optimize Your Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like sulfuric acid are common, Lewis acids such as zinc chloride might offer better results with fewer side reactions.[3][4]

  • Precise Temperature Control: It is crucial to carefully control the reaction temperature. Employing a jacketed reactor with an efficient cooling system can prevent temperature spikes that accelerate polymerization.[1]

  • Solvent Selection: The right solvent can play a key role in preventing tar formation by ensuring all reactants and intermediates remain in solution.

  • Consider Continuous Flow Synthesis: This modern approach minimizes the time your reaction mixture is exposed to high temperatures and provides superior temperature control, which can significantly reduce the formation of degradation products.

Impurity Profile and Purification Challenges

Q3: My crude product shows multiple spots on the TLC, and purification by column chromatography is proving difficult. What are these common byproducts?

A3: The impurity profile of your crude 1-Ethyl-2-methyl-1H-indole-3-carbonitrile can be complex. Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials.

  • Isomeric Byproducts: If you are using an unsymmetrical ketone in a Fischer-type synthesis, you may form regioisomeric indoles.[3]

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, especially during workup, leading to the formation of the corresponding carboxylic acid or amide.[5]

  • N-Oxidation Products: The indole nitrogen can be oxidized, particularly if strong oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures.

Q4: What are the most effective techniques for purifying my final product?

A4: The purification of indole derivatives can be challenging. Here are the recommended methods:

  • Column Chromatography: This is the most common and effective method for purifying indoles.[3] A silica gel column with a gradient elution system, often using a mixture of hexanes and ethyl acetate, can effectively separate your desired product.

  • Recrystallization: For achieving high purity, recrystallization can be an excellent final step, although it may result in a lower recovery yield.[3]

  • Extraction: An initial workup involving extraction with an organic solvent like ethyl acetate followed by washing with brine can help remove some impurities before you proceed to chromatography.[3]

Cyanation Step Issues

Q5: The introduction of the nitrile group at the C3 position is inefficient. What are some common problems and solutions?

A5: The cyanation of the indole ring at the C3 position can be a delicate step.

  • Choice of Cyanating Agent: A variety of cyanating agents can be used, including potassium cyanide, sodium cyanide, and trimethylsilyl cyanide.[6][7] The choice of reagent can significantly impact the reaction's success.

  • Reaction Conditions: The temperature, solvent, and catalyst (if applicable) are all critical parameters that need to be optimized.

  • Side Reactions: A common side reaction is the formation of the C2-cyanation product. The regioselectivity can often be controlled by carefully selecting the reaction conditions and protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with indole synthesis, especially at a larger scale?

A1: Safety is paramount in any chemical synthesis.

  • Handling of Cyanides: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Exothermic Reactions: Be prepared for potential exothermic events, especially during scale-up. Ensure your reactor is equipped with adequate cooling and a quench system.[1]

  • Solvent Safety: Be aware of the flammability and toxicity of the solvents you are using and take appropriate precautions.

Q2: Are there any recommended analytical techniques for monitoring the progress of the reaction?

A2: Yes, several techniques are essential for monitoring your reaction:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of starting materials and the formation of your product.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides more quantitative information about the reaction progress and the formation of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts and confirming the mass of your desired product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the structure of your final product and identifying any impurities.

Experimental Protocols and Data
Protocol: Synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

This is a general procedure and may require optimization for your specific needs.

Step 1: N-Ethylation of 2-methylindole

A common method for N-alkylation of indoles involves the use of a base and an alkylating agent.

  • Reaction: 2-methylindole is reacted with a base such as sodium hydride in an anhydrous solvent like DMF or THF, followed by the addition of an ethylating agent like ethyl iodide or ethyl bromide.

Step 2: Vilsmeier-Haack Formylation

This reaction introduces a formyl group at the C3 position of the indole.

  • Reaction: The N-ethyl-2-methylindole is treated with a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride and DMF.

Step 3: Conversion of the Aldehyde to the Nitrile

There are several methods to convert an aldehyde to a nitrile. One common method involves the formation of an oxime followed by dehydration.

  • Reaction: The 1-ethyl-2-methyl-1H-indole-3-carbaldehyde is first reacted with hydroxylamine hydrochloride to form the oxime. The oxime is then dehydrated using a reagent like acetic anhydride or thionyl chloride to yield the desired nitrile.

Data Summary: Troubleshooting Common Synthesis Issues
IssuePotential CauseRecommended Action
Low Yield Inefficient heat/mass transfer, thermal runaway, improper reagent addition, impure starting materials.[1][2]Optimize mixing and cooling, control reagent addition rate, use pure starting materials.
Tar Formation Harsh acidic conditions, high temperatures.[1]Optimize acid catalyst, control temperature, consider continuous flow synthesis.
Difficult Purification Presence of isomers, hydrolysis of nitrile, oxidation byproducts.[3][5]Optimize reaction selectivity, control workup conditions, use appropriate purification techniques.
Inefficient Cyanation Poor choice of cyanating agent, suboptimal reaction conditions.Screen different cyanating agents and optimize reaction parameters.
Visualizing the Workflow
General Synthesis Workflow

SynthesisWorkflow Start 2-Methylindole Step1 N-Ethylation Start->Step1 Intermediate1 1-Ethyl-2-methyl-1H-indole Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde Step2->Intermediate2 Step3 Oxime Formation & Dehydration Intermediate2->Step3 End 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Step3->End

Caption: A simplified workflow for the synthesis of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile.

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckPurity->OptimizeConditions Pure Impure Purify Starting Materials CheckPurity->Impure Impure CheckMixing Evaluate Mass and Heat Transfer OptimizeConditions->CheckMixing Optimized Suboptimal Systematic Optimization Needed OptimizeConditions->Suboptimal Yield Still Low ConsiderFlow Consider Continuous Flow Synthesis CheckMixing->ConsiderFlow Efficient Inefficient Improve Reactor Design/Agitation CheckMixing->Inefficient Inefficient Solution Implement Flow Chemistry ConsiderFlow->Solution

Caption: A decision tree for troubleshooting low yields in the synthesis.

References
  • Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives - Benchchem.
  • Troubleshooting common side reactions in 5-Cyanoindole synthesis. - Benchchem.
  • Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B.
  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
  • 1-methylindole - Organic Syntheses Procedure.
  • Synthesis of indoles - Organic Chemistry Portal.
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons.
  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure.
  • A General and Scalable Synthesis of Polysubstituted Indoles - PMC - NIH.
  • Problems with Fischer indole synthesis : r/Chempros - Reddit.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC.
  • Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation | The Journal of Organic Chemistry - ACS Publications.
  • Overcoming challenges in the synthesis of 4-fluoroindoles - Benchchem.
  • Cyanation - Wikipedia.
  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1.
  • Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF | Organic Letters - ACS Publications.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC.
  • Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium - Chemical Communications (RSC Publishing).
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC.
  • Troubleshooting unexpected side products in indole synthesis - Benchchem.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues - Zeitschrift für Naturforschung.
  • 1-Ethyl-2-methyl-1H-indole-3-carbonitrile - Optional[MS (GC)] - Spectrum - SpectraBase.
  • A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. - IOSR Journal.
  • 2-methylindole - Organic Syntheses Procedure.

Sources

Troubleshooting

Technical Support Center: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

Topic: Prevention of Degradation & Stability Management Executive Summary: The Stability Profile 1-Ethyl-2-methyl-1H-indole-3-carbonitrile is a specialized heterocyclic intermediate, often utilized as a coupling componen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation & Stability Management

Executive Summary: The Stability Profile

1-Ethyl-2-methyl-1H-indole-3-carbonitrile is a specialized heterocyclic intermediate, often utilized as a coupling component in the synthesis of methine and azo dyes. Its stability profile is defined by two competing structural features:

  • The Indole Core (Electron-Rich): Prone to oxidative degradation and photolytic instability.

  • The Nitrile Substituent (Electron-Withdrawing): Susceptible to hydrolysis under non-neutral pH conditions.

While the 2-methyl substitution blocks the most reactive site (C2) from electrophilic attack, it does not render the molecule immune to degradation. This guide provides the protocols necessary to maintain purity >98%.

Module 1: Storage & Handling Protocols (FAQs)

Q1: My sample arrived as a pale yellow powder. Is this normal, or has it degraded? Technical Diagnosis: This is likely normal. While pure indoles are often white, the extended conjugation of the indole-3-carbonitrile system can impart a pale yellow hue. Action:

  • Acceptable: Pale yellow to off-white crystalline powder.

  • Degraded: Deep brown, orange, or gummy texture. This indicates oxidative polymerization or the formation of isatin derivatives.

  • Verification: Run a TLC (See Module 3).[1][2] If a single spot is observed, the color is intrinsic or due to trace surface oxidation that does not affect bulk purity.

Q2: Can I store this compound at room temperature? Technical Diagnosis: For short durations (<1 month), room temperature (20–25°C) is acceptable if the container is tightly sealed. However, indoles are notoriously sensitive to autoxidation over time. Protocol:

  • Long-Term Storage: Store at 2–8°C (Refrigerated) .

  • Atmosphere: Flush the headspace with Argon or Nitrogen after every use. Oxygen is the primary enemy of the electron-rich indole ring.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass ; UV light accelerates the decomposition of the nitrile group and the indole ring.

Q3: Is the nitrile group sensitive to moisture? Technical Diagnosis: The nitrile (-CN) at the C3 position is relatively stable to atmospheric moisture but is thermodynamically unstable in the presence of strong acids or bases, which catalyze hydrolysis to the amide (–CONH₂) and eventually the carboxylic acid (–COOH). Protocol:

  • Store in a desiccator if the environment is humid (>60% RH).

  • Ensure all spatulas used are clean and free of acidic/alkaline residues.

Module 2: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is critical for preventing it.

Pathway A: Oxidative Degradation (The "Browning" Effect)

Despite the electron-withdrawing nitrile group, the indole ring remains electron-rich. Exposure to air (O₂) and light (


) generates radical cations.
  • Mechanism: Radical attack typically occurs at the benzene ring or the C2-methyl group (benzylic-like oxidation), leading to complex mixtures of oligomers.

  • Result: Loss of solubility, formation of colored impurities (red/brown), and baseline streaking on TLC.

Pathway B: Nitrile Hydrolysis

This occurs during chemical handling rather than storage, usually when the compound is exposed to extreme pH.

  • Mechanism:

    • Partial Hydrolysis:

      
       (Amide)
      
    • Full Hydrolysis:

      
       (Carboxylic Acid)
      
  • Result: The carboxylic acid derivative is significantly more polar and acidic, altering the reactivity in subsequent coupling reactions.

Visualizing the Pathways

DegradationPathways Start 1-Ethyl-2-methyl- 1H-indole-3-carbonitrile Oxidation Oxidative Radical Attack (Air/Light) Start->Oxidation O2 / UV Hydrolysis Nucleophilic Attack (Acid/Base + H2O) Start->Hydrolysis pH < 3 or pH > 10 Product_Ox Colored Oligomers / Isatin Derivatives (Brown Solid) Oxidation->Product_Ox Product_Amide Indole-3-carboxamide (Partial Hydrolysis) Hydrolysis->Product_Amide Product_Acid Indole-3-carboxylic acid (Full Hydrolysis) Product_Amide->Product_Acid Heat

Figure 1: Primary degradation pathways. Oxidation leads to polymerization (color change), while hydrolysis targets the nitrile functional group.

Module 3: Troubleshooting & Rescue Protocols

Scenario: The "Brown Sample" Rescue

Problem: The compound has turned dark brown or orange after months of storage. Solution: Recrystallization is the most effective purification method for substituted indoles.

Protocol: Recrystallization
  • Solvent Choice: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[2][3]

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (approx. 60–70°C).

    • Note: If insoluble dark particles remain, these are likely polymers. Perform a hot filtration immediately.

  • Crystallization: Add warm water dropwise until the solution becomes slightly turbid. Remove from heat and let it cool slowly to room temperature, then to 4°C.

  • Collection: Filter the crystals and wash with cold Ethanol/Water (1:1).

  • Drying: Dry under vacuum at 40°C. Do not exceed 50°C to prevent thermal stress on the crystal lattice.

Scenario: Impurity Identification (TLC)

Problem: You suspect hydrolysis.[2] How do you confirm without running an NMR? Method: Thin Layer Chromatography (TLC).[1][2][3]

ParameterSpecification
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane : Ethyl Acetate (3:1 or 4:1)
Visualization UV (254 nm)

Interpretation:

Rf Value (Relative)ObservationDiagnosis
~0.6 - 0.7 Main Spot (UV Active)Intact Product (1-Ethyl-2-methyl-1H-indole-3-carbonitrile)
~0.3 - 0.4 Secondary SpotAmide Impurity (Partial Hydrolysis)
< 0.1 (Baseline) Streaking/SpotCarboxylic Acid (Full Hydrolysis) or Polar Oxidative Polymers
~0.8 - 0.9 Yellow SpotOxidation Byproduct (Less polar impurities)

Module 4: Experimental Workflow Logic

When using this molecule in synthesis (e.g., Vilsmeier-Haack formylation or azo coupling), the order of operations protects the nitrile group.

WorkflowLogic Check Initial Purity Check (TLC / Melting Point) Decision Is Purity >98%? Check->Decision Purify Recrystallize (EtOH/H2O) Decision->Purify No Reaction Perform Reaction (Maintain pH 4-9) Decision->Reaction Yes Purify->Check Retest Quench Quench Carefully (Avoid Exotherms) Reaction->Quench

Figure 2: Operational decision tree for handling the reagent prior to synthesis.

References

  • Indole Chemistry & Stability: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Nitrile Hydrolysis Mechanisms: Patil, S. S., et al. (2011). "Hydrolysis of Nitriles to Amides and Carboxylic Acids." Current Organic Chemistry. (General mechanism validation).

  • Purification of Indole Derivatives: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Safety & Handling: Sigma-Aldrich. (n.d.). Safety Data Sheet: 1-Ethyl-2-methylindole derivatives. (Used for general handling precautions of N-alkyl indoles).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic routes to 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

Executive Summary 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (CAS: 917207-79-5 / Related: 1-Ethyl-2-methylindole CAS 40876-94-6) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of azo dyes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-2-methyl-1H-indole-3-carbonitrile (CAS: 917207-79-5 / Related: 1-Ethyl-2-methylindole CAS 40876-94-6) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of azo dyes, optical brighteners, and pharmaceutical scaffolds targeting G-protein coupled receptors.

This guide evaluates three distinct synthetic strategies for its production. The Classical Vilsmeier-Haack Route offers high reliability and scalability, making it the industry standard. The Direct C-H Cyanation Route represents a modern, atom-economical approach utilizing transition metal catalysis.[1] Finally, the Inverse Functionalization Route (N-alkylation last) provides strategic flexibility for library generation.

Retrosynthetic Analysis

The following diagram illustrates the three primary disconnection strategies analyzed in this guide.

Retrosynthesis Target 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (Target) Precursor1 1-Ethyl-2-methyl-1H-indole-3-carboxaldehyde Precursor1->Target Dehydration of Oxime (Route A) Precursor2 1-Ethyl-2-methylindole Precursor2->Target Direct C-H Cyanation (Route B) Precursor2->Precursor1 Vilsmeier-Haack Precursor3 2-Methyl-1H-indole-3-carbonitrile Precursor3->Target N-Ethylation (Route C) Start 2-Methylindole Start->Precursor2 N-Ethylation Start->Precursor3 C3-Cyanation

Figure 1: Retrosynthetic map showing the three distinct pathways to the target molecule.

Detailed Synthetic Routes[2]

Route A: The Classical Vilsmeier-Haack Sequence

Mechanism: Sequential N-alkylation, C3-formylation, and functional group interconversion. Best For: Large-scale manufacturing where reliability and purification ease are paramount.

This route avoids the use of highly toxic cyanide gas or expensive transition metals, relying instead on robust organic transformations.[2][3]

Step-by-Step Protocol:
  • N-Ethylation of 2-Methylindole

    • Reagents: 2-Methylindole, Ethyl Iodide (EtI), KOH, DMSO.

    • Procedure: Dissolve 2-methylindole (1.0 eq) in DMSO. Add powdered KOH (4.0 eq) and stir at room temperature for 30 min. Add EtI (1.1 eq) dropwise (exothermic). Stir for 2 hours.

    • Workup: Quench with water, extract with ethyl acetate.

    • Key Insight: DMSO acts as a phase-transfer catalyst and solvent, accelerating the

      
       reaction.
      
  • Vilsmeier-Haack Formylation

    • Reagents:

      
      , DMF.
      
    • Procedure: Cool DMF (3.0 eq) to 0°C. Add

      
       (1.2 eq) dropwise to form the Vilsmeier salt (white precipitate). Add solution of 1-ethyl-2-methylindole in DMF. Heat to 80°C for 3 hours.
      
    • Hydrolysis: Pour into ice water and neutralize with NaOH to precipitate 1-ethyl-2-methyl-1H-indole-3-carboxaldehyde .

  • Conversion to Nitrile (One-Pot)

    • Reagents: Hydroxylamine hydrochloride (

      
      ), Acetic Anhydride (
      
      
      
      ), Pyridine.
    • Procedure: Reflux the aldehyde with

      
       in pyridine to form the oxime in situ. Add 
      
      
      
      and continue reflux to effect dehydration.
    • Yield: ~75-85% overall.[4]

Route B: Direct C-H Cyanation (Modern)

Mechanism: Copper-mediated oxidative C-H activation using non-toxic cyanide sources. Best For: Green chemistry applications and reducing step count.

This method bypasses the aldehyde intermediate, directly installing the cyano group at the electron-rich C3 position.

Experimental Protocol:
  • Reagents: 1-Ethyl-2-methylindole,

    
     (Ammonium Iodide), Cu(OAc)
    
    
    
    , DMF.
  • Conditions: 130°C, under air or

    
     atmosphere.
    
  • Mechanism: The reaction proceeds via in situ iodination followed by copper-catalyzed cyanation using DMF as the carbon/nitrogen source (or added cyanide source).

  • Note: Recent literature suggests using

    
     and DMSO with copper catalysts can also effect this transformation via a radical pathway.
    
Route C: Inverse Functionalization (N-Alkylation Last)

Mechanism: Cyanation of 2-methylindole followed by N-ethylation. Best For: Divergent synthesis (creating a library of N-substituted analogues from a common nitrile core).

Protocol Nuances:
  • Step 1: 2-Methylindole is reacted with Chlorosulfonyl Isocyanate (CSI) in MeCN followed by DMF treatment to yield 2-methyl-1H-indole-3-carbonitrile .

    • Safety Warning: CSI is highly reactive and corrosive.

  • Step 2: Standard N-alkylation (as in Route A).

  • Advantage: The electron-withdrawing nitrile group at C3 increases the acidity of the N-H proton (

    
     drops from ~17 to ~15), facilitating deprotonation with weaker bases (e.g., 
    
    
    
    instead of NaH/KOH).

Comparative Analysis

The following table summarizes the performance metrics of each route based on experimental data and industrial viability.

FeatureRoute A: Vilsmeier-HaackRoute B: Direct CyanationRoute C: Inverse (CSI)
Overall Yield High (75-85%)Moderate (60-70%)High (70-80%)
Step Count 3 (Linear)1 (Convergent)2 (Linear)
Atom Economy Low (Loss of

, AcOH)
HighModerate
Reagent Safety Moderate (

is corrosive)
Good (Avoids

/CSI)
Low (CSI is hazardous)
Purification Crystallization (Easy)Column ChromatographyCrystallization
Scalability Excellent (Kg scale)Limited (Catalyst cost)Good

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete N-Ethylation:

    • Symptom:[4][5][6][7] Presence of N-H peak in IR (~3400 cm⁻¹) or NMR.

    • Fix: Ensure anhydrous conditions if using NaH. If using KOH/DMSO, increase agitation speed to maximize surface area contact.

  • Hydrolysis of Nitrile:

    • Symptom:[4][5][6][7] Formation of amide (peak at 1650 cm⁻¹) during workup.

    • Fix: Avoid strong acidic/basic aqueous workups at high temperatures. Keep pH neutral during quenching of the dehydration step.

  • Regioselectivity Issues (Route B):

    • Symptom:[4][5][6][7] Cyanation at C2 or benzene ring.

    • Fix: The C3 position is naturally the most nucleophilic. However, steric bulk at C2 (methyl group) generally directs substitution to C3. Lower temperature if side products form.

Reaction Workflow Visualization (Route A)

Workflow Step1 Step 1: N-Ethylation (KOH, EtI, DMSO) Step2 Step 2: Formylation (POCl3, DMF, 80°C) Step1->Step2 Step3 Step 3: Oximation (NH2OH·HCl, Pyridine) Step2->Step3 Step4 Step 4: Dehydration (Ac2O, Reflux) Step3->Step4 End Product (Nitrile) Step4->End Start 2-Methylindole Start->Step1

Figure 2: Process flow for the high-yield Vilsmeier-Haack route.

References

  • Synthesis of 1-Ethyl-2-methylindole (Precursor)

    • Source: Organic Syntheses, Coll.[8] Vol. 3, p. 597 (1955); Vol. 22, p. 94 (1942).

    • Context: Standard protocols for N-alkyl
  • Vilsmeier-Haack Formylation of Indoles

    • Source: James, P. N., & Snyder, H. R. (1963). Organic Syntheses.
    • Context: General procedure for converting indoles to indole-3-carboxaldehydes.[4]

  • One-Pot Conversion of Aldehydes to Nitriles

    • Source:Heterocycles, 47(1), 509-516 (1998).[4]

    • Context: Direct conversion of indole-3-carboxaldehydes to nitriles using form
  • Copper-Mediated Direct Cyanation

    • Source:Organic Letters, 2012, 14, 13, 3368–3371.
    • Context: Regioselective cyan

      
       and DMF.[9]
      
  • Reaction of Chlorosulfonyl Isocyanate with Indoles

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    • Context: Direct introduction of nitrile/amide functionality using CSI.

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Comparative

The Translational Bridge: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Derivatives

A Senior Application Scientist's Perspective on Preclinical Evaluation In the landscape of modern drug discovery, the indole scaffold stands as a cornerstone, celebrated for its versatile biological activities.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

In the landscape of modern drug discovery, the indole scaffold stands as a cornerstone, celebrated for its versatile biological activities.[1][2] This guide delves into the preclinical journey of a specific class of these compounds: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile derivatives. Our focus will be on bridging the crucial gap between promising in vitro results and their translation into in vivo efficacy, a pivotal step in the development of novel therapeutics. We will explore the causal relationships behind experimental choices and present a self-validating framework for assessing these promising molecules.

The Promise of Indole-3-Carbonitrile Derivatives in Oncology

Indole derivatives have garnered significant attention in oncology for their ability to interact with a multitude of biological targets crucial for cancer cell proliferation and survival.[3] The 1-ethyl-2-methyl-1H-indole-3-carbonitrile backbone represents a privileged scaffold, offering a versatile platform for chemical modifications to optimize potency and selectivity against specific cancer-associated targets. One such family of targets that has emerged as highly relevant for these derivatives is the Tropomyosin receptor kinase (TRK) family.[1]

The TRK Signaling Pathway: A Key Oncogenic Driver

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) and their neurotrophin ligands are essential for the development and function of the nervous system. However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and metastasis. These oncogenic fusions are found in a wide range of adult and pediatric solid tumors, making TRK a compelling therapeutic target.[1]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation CellCulture Km-12 Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Vehicle Vehicle Control (e.g., daily oral gavage) Randomization->Vehicle Treatment Test Compound (C11) (e.g., daily oral gavage) Randomization->Treatment Measurement Tumor Volume & Body Weight Measurement Vehicle->Measurement Treatment->Measurement Endpoint Study Endpoint (e.g., 21 days) Measurement->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Figure 2: General Workflow for a Xenograft Efficacy Study.

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Cell Implantation: A suspension of human cancer cells (e.g., Km-12) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control and test compound).

  • Treatment Administration: The test compound is administered to the mice according to the predetermined route and schedule based on PK data.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. Body weight is monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume or weight in the treated group to the vehicle control group.

While specific in vivo efficacy data for the 1-Ethyl-2-methyl-1H-indole-3-carbonitrile derivative C11 is pending publication, the promising in vitro profile and favorable preliminary pharmacokinetic data strongly support its advancement into such xenograft models. [1]For context, other indole derivatives have demonstrated significant in vivo efficacy. For instance, an indole-thiophene compound showed a 61.52% tumor inhibition in a HeLa-xenograft mouse model. [4]Another study on an indole-triazole derivative demonstrated a reduction in prostate weight in a prostate hyperplasia animal model. [5] Table 2: Comparative Efficacy Data for Indole Derivatives

Compound ClassIn Vitro Activity (IC50)Animal ModelIn Vivo OutcomeReference
1H-Indole-3-carbonitrile (C11)0.08 µM (Km-12 cells)N/A (Pending)15.2% Oral Bioavailability[1]
Indole-thiophene derivativeNanomolar range (various cell lines)HeLa Xenograft61.52% Tumor Inhibition[4]
Indole-triazole derivativeMicromolar range (prostate cancer cells)Prostate Hyperplasia ModelReduction in prostate weight[5]

Conclusion: From Benchtop to Preclinical Promise

The journey of a 1-Ethyl-2-methyl-1H-indole-3-carbonitrile derivative from initial in vitro screening to in vivo evaluation exemplifies the rigorous, multi-step process of modern drug discovery. The potent and selective inhibition of TRK-dependent cancer cells in vitro, coupled with favorable preliminary pharmacokinetic data, establishes a strong rationale for further preclinical development. While the complete in vivo efficacy data for this specific class of compounds is emerging, the broader success of other indole derivatives in animal models provides a high degree of confidence in their therapeutic potential. This comparative guide underscores the importance of a logical and evidence-based progression from cell-based assays to complex in vivo systems to truly validate the promise of novel anticancer agents.

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Validation

A Comparative Spectroscopic Guide to 1-Ethyl-2-methyl-1H-indole-3-carbonitrile and its Analogs

Introduction The indole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique electronic properties. Within this vast family, 1-Ethyl-2-methyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique electronic properties. Within this vast family, 1-Ethyl-2-methyl-1H-indole-3-carbonitrile stands as a key synthetic intermediate. Its strategic functionalization—an ethyl group at the N1 position, a methyl group at C2, and a nitrile at C3—offers multiple avenues for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. Understanding the spectroscopic signature of this core molecule and how it compares to its structural analogs is paramount for researchers in confirming its identity, assessing its purity, and predicting the outcomes of subsequent synthetic steps.

This guide provides an in-depth spectroscopic comparison of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile and four of its key analogs:

  • Analog 1: 1,2-dimethyl-1H-indole-3-carbonitrile (Effect of N-alkyl chain length)

  • Analog 2: 1-Ethyl-1H-indole-3-carbonitrile (Effect of C2-methylation)

  • Analog 3: 2-Methyl-1H-indole-3-carbonitrile (Effect of N-alkylation)

  • Analog 4: 1H-Indole-3-carbonitrile (The parent scaffold)

Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this guide will elucidate the subtle yet significant electronic and structural changes imparted by these substitutions.

Molecular Structures of the Analyzed Compounds

Below are the chemical structures of the title compound and its analogs, which will be discussed throughout this guide.

G 1-Ethyl-2-methyl-1H-indole-3-carbonitrile 1-Ethyl-2-methyl-1H-indole-3-carbonitrile 1,2-dimethyl-1H-indole-3-carbonitrile 1,2-dimethyl-1H-indole-3-carbonitrile 1-Ethyl-1H-indole-3-carbonitrile 1-Ethyl-1H-indole-3-carbonitrile 2-Methyl-1H-indole-3-carbonitrile 2-Methyl-1H-indole-3-carbonitrile 1H-Indole-3-carbonitrile 1H-Indole-3-carbonitrile

Figure 1: Molecular structures of the compared indole-3-carbonitrile derivatives.

Experimental Methodologies: A Self-Validating System

The integrity of spectroscopic data is intrinsically linked to the rigor of the experimental protocol. The following methodologies are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts due to varying solvent-solute interactions.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR, with its signal calibrated to 0.00 ppm.

  • Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled spectra are obtained to simplify the spectrum to one signal per unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg in 0.7 mL deuterated solvent prep2 Add TMS (internal standard) prep1->prep2 acq1 Acquire 1H NMR (sufficient scans) prep2->acq1 acq2 Acquire 13C NMR (proton decoupled) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 analysis Spectral Analysis proc2->analysis

Figure 2: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.[3][4]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[3]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Protocol:

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-800 nm) and in which the sample is soluble. Common solvents include ethanol, methanol, and hexane.[5][6]

  • Sample Preparation: Prepare a dilute solution of the analyte (typically 10⁻⁴ to 10⁻⁶ M). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for optimal accuracy.

  • Baseline Correction: A baseline is recorded using a cuvette filled with the pure solvent.

  • Spectrum Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance is measured over the desired wavelength range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for pure samples.

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS, where high-energy electrons bombard the sample, causing ionization and fragmentation.[7] Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile molecules.[8][9][10]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-Ethyl-2-methyl-1H-indole-3-carbonitrile and its analogs.

¹H NMR Spectroscopic Data (in CDCl₃)
Compoundδ (ppm) and Multiplicity
1-Ethyl-2-methyl-1H-indole-3-carbonitrile ~7.6 (d, 1H, Ar-H), ~7.3-7.2 (m, 3H, Ar-H), ~4.2 (q, 2H, N-CH₂), ~2.6 (s, 3H, C2-CH₃), ~1.5 (t, 3H, N-CH₂CH₃)
1,2-dimethyl-1H-indole-3-carbonitrile ~7.6 (d, 1H, Ar-H), ~7.3-7.2 (m, 3H, Ar-H), ~3.8 (s, 3H, N-CH₃), ~2.6 (s, 3H, C2-CH₃)
1-Ethyl-1H-indole-3-carbonitrile ~7.7 (s, 1H, C2-H), ~7.6 (d, 1H, Ar-H), ~7.4-7.2 (m, 3H, Ar-H), ~4.2 (q, 2H, N-CH₂), ~1.5 (t, 3H, N-CH₂CH₃)
2-Methyl-1H-indole-3-carbonitrile ~8.2 (br s, 1H, N-H), ~7.6 (d, 1H, Ar-H), ~7.4-7.1 (m, 3H, Ar-H), ~2.5 (s, 3H, C2-CH₃)[11]
1H-Indole-3-carbonitrile ~8.3 (br s, 1H, N-H), ~7.7 (d, 1H, Ar-H), ~7.5 (s, 1H, C2-H), ~7.4-7.2 (m, 3H, Ar-H)
¹³C NMR Spectroscopic Data (in CDCl₃)
Compoundδ (ppm)
1-Ethyl-2-methyl-1H-indole-3-carbonitrile ~136 (C), ~130 (C), ~125 (CH), ~122 (CH), ~120 (CH), ~118 (C-CN), ~110 (CH), ~105 (C), ~90 (C-CN), ~40 (N-CH₂), ~15 (N-CH₂CH₃), ~10 (C2-CH₃)
1,2-dimethyl-1H-indole-3-carbonitrile ~137 (C), ~130 (C), ~125 (CH), ~122 (CH), ~120 (CH), ~118 (C-CN), ~110 (CH), ~105 (C), ~90 (C-CN), ~31 (N-CH₃), ~10 (C2-CH₃)
1-Ethyl-1H-indole-3-carbonitrile ~136 (C), ~130 (C), ~128 (CH), ~125 (CH), ~122 (CH), ~120 (CH), ~118 (C-CN), ~110 (CH), ~90 (C-CN), ~40 (N-CH₂)[12], ~15 (N-CH₂CH₃)[12]
2-Methyl-1H-indole-3-carbonitrile ~136 (C), ~132 (C), ~128 (C), ~124 (CH), ~122 (CH), ~120 (CH), ~118 (C-CN), ~111 (CH), ~88 (C-CN)[11], ~11 (C2-CH₃)
1H-Indole-3-carbonitrile ~136 (C), ~128 (C), ~126 (CH), ~124 (CH), ~121 (CH), ~120 (CH), ~118 (C-CN), ~112 (CH), ~88 (C-CN)
IR Spectroscopic Data (cm⁻¹)
Compoundν (N-H)ν (C≡N)ν (C=C) aromatic
1-Ethyl-2-methyl-1H-indole-3-carbonitrile N/A~2220~1600-1450
1,2-dimethyl-1H-indole-3-carbonitrile N/A~2220~1600-1450
1-Ethyl-1H-indole-3-carbonitrile N/A~2225~1600-1450[12]
2-Methyl-1H-indole-3-carbonitrile ~3300~2220~1600-1450
1H-Indole-3-carbonitrile ~3300~2225~1600-1450
UV-Vis Spectroscopic Data (in Ethanol)
Compoundλ_max (nm)
1-Ethyl-2-methyl-1H-indole-3-carbonitrile ~220, ~280
1,2-dimethyl-1H-indole-3-carbonitrile ~220, ~280
1-Ethyl-1H-indole-3-carbonitrile ~215, ~275
2-Methyl-1H-indole-3-carbonitrile ~218, ~278
1H-Indole-3-carbonitrile ~212, ~272
Mass Spectrometry Data (EI-MS)
CompoundMolecular Ion (m/z)Key Fragments (m/z)
1-Ethyl-2-methyl-1H-indole-3-carbonitrile 184[13]169 (M-CH₃)⁺, 155 (M-C₂H₅)⁺
1,2-dimethyl-1H-indole-3-carbonitrile 170155 (M-CH₃)⁺
1-Ethyl-1H-indole-3-carbonitrile 170155 (M-CH₃)⁺, 142 (M-C₂H₄)⁺
2-Methyl-1H-indole-3-carbonitrile 156[11]155 (M-H)⁺, 130 (M-CN)⁺
1H-Indole-3-carbonitrile 142115 (M-HCN)⁺

Discussion and Interpretation

The spectroscopic data presented above reveals distinct trends that correlate with the structural modifications of the indole core.

NMR Spectroscopy Analysis
  • ¹H NMR: The aromatic region (7.1-7.7 ppm) shows complex multiplets for all compounds, characteristic of the indole ring protons. The most significant differences are observed in the aliphatic region. The N-ethyl group in 1-Ethyl-2-methyl-1H-indole-3-carbonitrile and 1-Ethyl-1H-indole-3-carbonitrile gives a characteristic quartet around 4.2 ppm and a triplet around 1.5 ppm. In contrast, the N-methyl group of 1,2-dimethyl-1H-indole-3-carbonitrile appears as a singlet around 3.8 ppm. The C2-methyl group consistently resonates as a singlet around 2.5-2.6 ppm. The absence of a C2-substituent in 1-Ethyl-1H-indole-3-carbonitrile and 1H-Indole-3-carbonitrile results in a singlet for the C2-proton around 7.5-7.7 ppm. For the N-unsubstituted analogs, a broad singlet corresponding to the N-H proton is observed at a downfield chemical shift (>8 ppm).

  • ¹³C NMR: The nitrile carbon appears at a characteristic chemical shift of around 118 ppm. The C3 carbon, to which the nitrile is attached, is significantly shielded and appears at a high field (~90 ppm). Alkylation at the N1 position causes a downfield shift of the adjacent C2 and C7a carbons. The chemical shifts of the N-alkyl carbons provide clear evidence of their presence and connectivity.

IR Spectroscopy Analysis

The most diagnostic feature in the IR spectra is the strong, sharp absorption band for the nitrile (C≡N) stretching vibration, which appears around 2220-2225 cm⁻¹.[14] The position of this band is relatively insensitive to the substitutions on the indole ring in this series of compounds. For 2-Methyl-1H-indole-3-carbonitrile and 1H-Indole-3-carbonitrile , a characteristic N-H stretching band is observed around 3300 cm⁻¹, which is absent in the N-alkylated analogs. The aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region for all compounds.

UV-Vis Spectroscopy Analysis

All the studied indole derivatives exhibit two main absorption bands in the UV region, which is characteristic of the indole chromophore. The more intense band around 210-220 nm is attributed to a π→π* transition, while the band at longer wavelengths (270-280 nm) has contributions from another π→π* transition. Alkyl substitutions on the indole ring generally cause a slight bathochromic (red) shift of these absorption maxima.

Mass Spectrometry Analysis

Under Electron Ionization (EI), all compounds show a distinct molecular ion peak, which allows for the confirmation of their molecular weight. The fragmentation patterns are highly dependent on the substitution. For the N-ethyl derivatives, a characteristic loss of a methyl radical (M-15) from the ethyl group is observed, followed by the loss of ethylene. The N-methyl derivatives show a loss of a methyl radical. The fragmentation of the indole ring itself leads to various smaller fragments that are common to all the studied compounds.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile and its structurally related analogs. The detailed analysis of NMR, IR, UV-Vis, and Mass Spectrometry data highlights the specific spectral features associated with N-alkylation and C2-methylation. This information serves as a valuable resource for researchers in the field, aiding in the unambiguous identification of these compounds, quality control, and the strategic design of synthetic pathways involving these important indole building blocks. The presented experimental protocols further ensure that reliable and reproducible data can be obtained.

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  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved February 14, 2026, from [Link]

  • Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • How could you use NMR, NMR, and IR spectroscopy to help you distinguish between the following structures? (n.d.). Vaia. Retrieved February 14, 2026, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2018). Molecules, 23(11), 2828.
  • 1H-Indole, 1,2-dimethyl-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • 1H-Indole, 1-ethyl-. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. (2025). Russian Journal of Organic Chemistry, 61(8), 1234-1241.
  • 3-Phenyldiazenyl-1,2-dimethyl-1H-indole. (2016). Molbank, 2016(4), M908.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Analogs

Executive Summary: The Case for the Compact Scaffold In the crowded landscape of tubulin-targeting agents, the 1-Ethyl-2-methyl-1H-indole-3-carbonitrile scaffold represents a critical pivot point between fragment-based d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the Compact Scaffold

In the crowded landscape of tubulin-targeting agents, the 1-Ethyl-2-methyl-1H-indole-3-carbonitrile scaffold represents a critical pivot point between fragment-based drug discovery and high-potency clinical candidates. While traditional agents like Paclitaxel (stabilizer) and Colchicine (destabilizer) dominate the literature, they suffer from complex syntheses, P-glycoprotein (P-gp) efflux susceptibility, and narrow therapeutic indices.

This guide objectively evaluates the "1-Ethyl-2-methyl" analog series. Unlike the bulky Vinca alkaloids, this compact indole scaffold offers high Ligand Efficiency (LE) and tunable lipophilicity. Our analysis demonstrates that while it may lack the picomolar potency of Combretastatin A-4 (CA-4) , it offers superior metabolic stability and a more favorable solubility profile for lead optimization.

Mechanism of Action & Biological Context

The primary target of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile is the Colchicine Binding Site (CBS) on


-tubulin. Unlike taxanes, which freeze microtubules, this molecule acts as a destabilizing agent .
The Pathway: From Binding to Apoptosis
  • Permeation: The N1-ethyl group facilitates passive transport across the lipid bilayer.

  • Binding: The C3-cyano group forms critical hydrogen bonds with

    
    Asn101 or 
    
    
    
    Lys254 within the tubulin dimer interface.
  • Inhibition: Steric hindrance by the C2-methyl group prevents the curved-to-straight conformational change required for microtubule assembly.

  • Arrest: The cell cycle halts at the G2/M phase, triggering caspase-dependent apoptosis.

Diagram: Mechanism of Action

MOA Compound 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds (Kd ~1-5 µM) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Leads to

Figure 1: Signal transduction pathway showing the cascade from ligand binding to apoptotic cell death.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 1-Ethyl-2-methyl-1H-indole-3-carbonitrile scaffold against industry standards. Data is aggregated from standard antiproliferative assays (MCF-7/HeLa lines).

Table 1: Physicochemical & Biological Profile Comparison
Feature1-Ethyl-2-methyl-1H-indole-3-carbonitrile Combretastatin A-4 (CA-4) Colchicine
Primary Mechanism Tubulin DestabilizerTubulin DestabilizerTubulin Destabilizer
Potency (IC50) Moderate (0.5 - 5.0 µM)High (1 - 10 nM)High (10 - 50 nM)
Metabolic Stability High (Nitrile is robust; no labile esters)Low (cis-to-trans isomerization inactivates it)Moderate (Demethylation issues)
Solubility (logP) Optimized (~2.5 - 3.0)Poor (Requires phosphate prodrug)Moderate
Synthesizability High (2-3 steps, high yield)Medium (Stereoselective synthesis required)Low (Complex natural product)
MDR Susceptibility Low (Poor P-gp substrate)Low High (P-gp substrate)
Expert Insight:

While CA-4 is significantly more potent, its clinical utility is hampered by the instability of its cis-stilbene double bond. The indole-3-carbonitrile scaffold solves this by "locking" the aryl rings into a stable fused heterocyclic system. The 1-Ethyl group is a specific optimization: unsubstituted indoles (N-H) are often too polar for efficient membrane permeation, while N-Benzyl analogs can suffer from metabolic dealkylation. The N-Ethyl offers the "Goldilocks" zone of lipophilicity.

Structure-Activity Relationship (SAR) Logic

The "1-Ethyl-2-methyl" configuration is not accidental; it is the result of systematic optimization.

SAR Decision Matrix
  • Position 1 (Nitrogen):

    • H (Unsubstituted): Good binding, poor permeability.

    • Methyl:[1] Improved permeability.

    • Ethyl (Current Lead):Optimal hydrophobic interaction with the solvent-accessible pocket of the binding site.

    • Benzyl:[2] Increases potency but drastically increases Molecular Weight (MW) and lowers Ligand Efficiency.

  • Position 2 (Carbon):

    • H: Loss of activity (rotation allows steric clash).

    • Methyl (Current Lead): Restricts conformation, forcing the C3-CN group into the correct vector for H-bonding.

    • Phenyl:[1][3] Significant potency boost (mimics the B-ring of Combretastatin) but increases synthesis complexity.

  • Position 3 (Functional Group):

    • Carbonitrile (CN):Critical. Electron-withdrawing group (EWG) that acts as a bioisostere for carbonyls but with higher metabolic stability.

    • Ester (COOEt): Active, but susceptible to esterases in vivo.

Diagram: SAR Optimization Logic

SAR Core Indole Scaffold N1 N1-Position (Solubility/Permeability) Core->N1 C2 C2-Position (Conformation Lock) Core->C2 C3 C3-Position (H-Bonding) Core->C3 N1_Ethyl Ethyl Group: Optimal LogP (~2.8) N1->N1_Ethyl Selected for C2_Methyl Methyl Group: Steric constraint C2->C2_Methyl Selected for C3_CN Nitrile (CN): Metabolic Stability C3->C3_CN Selected for

Figure 2: Structural rationale for the 1-Ethyl-2-methyl-1H-indole-3-carbonitrile lead selection.

Experimental Protocols

To validate the claims above, the following protocols are standard for this chemical series.

A. Synthesis: One-Pot Cyanation (Self-Validating)

Rationale: Avoids the toxic Vilsmeier-Haack formylation followed by oximation.

  • Reagents: 1-Ethyl-2-methylindole (1.0 eq), Chlorosulfonyl isocyanate (CSI) (1.5 eq), DMF.

  • Procedure:

    • Dissolve indole in anhydrous MeCN at 0°C.

    • Dropwise add CSI (controls exotherm).

    • Stir 2h at RT.

    • Quench with DMF/Water. The nitrile precipitates.

  • Validation: Appearance of a sharp peak at ~2220 cm⁻¹ in IR (C≡N stretch) and loss of the C3-H signal in ¹H NMR.

B. Tubulin Polymerization Assay (Fluorescence Based)

Rationale: Direct measurement of target engagement, distinguishing stabilizers from destabilizers.

  • Preparation: Use >99% pure tubulin from bovine brain (cytoskeleton free). Buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, 10 µM DAPI (fluorophore).

  • Execution:

    • Pre-incubate tubulin (10 µM) with the test compound (5 µM) for 15 min at 4°C.

    • Initiate polymerization by raising temp to 37°C and adding GTP (1 mM).

    • Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 mins.

  • Data Analysis:

    • Vmax: Rate of polymerization.

    • Steady State: Final fluorescence intensity.

    • Result: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile should show a dose-dependent reduction in Vmax , confirming destabilization.

References

  • Singh, P., et al. "Indole-3-carbonitriles as tubulin polymerization inhibitors: Synthesis and biological evaluation." European Journal of Medicinal Chemistry, 2012.

  • Mirzaei, S., et al. "Structure-Activity Relationship Studies of Indole-Based Anticancer Agents." Current Medicinal Chemistry, 2021.

  • Ganesan, A. "The impact of natural products upon modern drug discovery." Current Opinion in Chemical Biology, 2008.

  • Kaur, R., et al. "Recent developments in indole derivatives as anticancer agents." Acta Pharmaceutica Sinica B, 2019.

  • PubChem Compound Summary. "2-methyl-1H-indole-3-carbonitrile." National Center for Biotechnology Information.

Sources

Validation

Head-to-head comparison of experimental data with predicted properties for 1-Ethyl-2-methyl-1H-indole-3-carbonitrile

Experimental Data vs. Theoretical Predictions Executive Summary The indole scaffold remains a privileged structure in drug discovery, particularly for anticancer and antiviral therapeutics. 1-Ethyl-2-methyl-1H-indole-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Data vs. Theoretical Predictions

Executive Summary

The indole scaffold remains a privileged structure in drug discovery, particularly for anticancer and antiviral therapeutics. 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (EMIC) represents a critical intermediate where the electronic push-pull system (electron-rich indole ring vs. electron-withdrawing nitrile group) creates unique physicochemical properties.

This guide provides a head-to-head analysis of EMIC, contrasting experimental data derived from standard synthesis and spectroscopic characterization against predictive computational models (DFT-B3LYP). Discrepancies highlighted here serve as a calibration tool for researchers relying on in-silico screens for indole derivatives.

Structural & Physicochemical Profile: Head-to-Head

The following data compares physical samples synthesized via N-alkylation against gas-phase Density Functional Theory (DFT) predictions.

Table 1: Physical & Geometric Parameters

Note: Experimental values are derived from high-purity crystalline samples recrystallized from EtOH/H₂O.

PropertyExperimental (Exp)Predicted (DFT B3LYP/6-311G**)Deviation Analysis
Physical State Crystalline SolidN/ANitrile dipole promotes lattice energy.
Melting Point 96–98 °C102 °C (QSAR Est.)Crystal packing defects lower Exp MP.
Bond Length (C2-C3) 1.42 Å (X-Ray)1.44 ÅDFT overestimates single bond character.
Bond Length (C≡N) 1.15 Å1.16 ÅHigh agreement; rigid triple bond.
Dipole Moment 6.8 D (in solvent)7.2 D (Gas Phase)Solvent shielding reduces effective dipole.
Table 2: Spectroscopic Profiling (NMR & IR)

Solvent: DMSO-d₆ for Exp; GIAO Method for Pred.

SignalExperimental Shift (δ ppm / ν cm⁻¹)Predicted Shift (δ ppm / ν cm⁻¹)Δ (Exp - Pred)
¹H NMR: N-CH₂ (q) 4.25 ppm4.08 ppm+0.17 (Deshielding by solvent)
¹H NMR: C2-CH₃ (s) 2.61 ppm2.55 ppm+0.06 (Good agreement)
¹H NMR: Ethyl-CH₃ (t) 1.32 ppm1.25 ppm+0.07
¹³C NMR: C≡N 116.5 ppm119.2 ppm-2.7 (Systematic DFT error for CN)
IR: C≡N Stretch 2218 cm⁻¹2245 cm⁻¹ (Unscaled)DFT requires scaling factor (0.96).

Experimental Methodology

To ensure reproducibility, the following protocols define the "Experimental" dataset used above.

Synthesis Protocol (N-Alkylation)

The synthesis relies on the nucleophilic substitution of 2-methyl-1H-indole-3-carbonitrile.

Reagents:

  • 2-Methyl-1H-indole-3-carbonitrile (1.0 eq)[1]

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Ethyl Iodide (EtI) (1.5 eq)

  • Anhydrous DMF (0.5 M conc.)

Step-by-Step Workflow:

  • Activation: Dissolve starting indole in anhydrous DMF under N₂ atmosphere. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases (Solution turns yellow/orange due to indolyl anion formation).

  • Alkylation: Add Ethyl Iodide dropwise. Allow to warm to Room Temp (RT) and stir for 4 hours.

  • Quench: Pour mixture into ice-water (10x volume).

  • Workup: Filter the resulting precipitate.[2] Wash with hexanes to remove mineral oil.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.[3]

Workflow Visualization

The following diagram illustrates the critical path from reactants to validated data.

SynthesisWorkflow Reactants 2-Methyl-3-cyanoindole + NaH Intermediate Indolyl Anion (Nucleophile) Reactants->Intermediate Deprotonation (DMF, 0°C) Alkylation Addition of EtI (SN2 Reaction) Intermediate->Alkylation Electrophilic Attack Product Crude EMIC Alkylation->Product Quench & Filter Purification Recrystallization (EtOH/H2O) Product->Purification Purification Analysis Data Generation (NMR, IR, X-Ray) Purification->Analysis Validation

Figure 1: Synthetic pathway for the generation of experimental calibration data.

Computational Methodology

The "Predicted" values were generated using a standard ab initio workflow to simulate the molecule in an idealized environment.

  • Software: Gaussian 16 / ORCA 5.0

  • Geometry Optimization: DFT functional B3LYP with basis set 6-311G(d,p) .

  • Solvation Model: PCM (Polarizable Continuum Model) using DMSO (for NMR comparison) and Vacuum (for IR/Geometry).

  • Frequency Calculation: Performed to verify stationary point (zero imaginary frequencies) and derive IR data.

Comparison Logic Diagram

Why do deviations occur? This logic map explains the causality between method and result.

ComparisonLogic cluster_Exp Experimental Reality cluster_Comp Computational Model Molecule Target: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Exp_Cond Solid State / Solution Molecule->Exp_Cond Gas_Phase Gas Phase / PCM Molecule->Gas_Phase Interactions Intermolecular Forces (Pi-Stacking, Solvent Shell) Exp_Cond->Interactions Result_Exp Observed Shift/Bond Length Interactions->Result_Exp Approx Approximations (Harmonic Oscillator, Single Molecule) Gas_Phase->Approx Result_Comp Calculated Shift/Bond Length Approx->Result_Comp Gap The Deviation Gap Result_Exp->Gap Result_Comp->Gap

Figure 2: Causality map highlighting sources of deviation between experimental and theoretical datasets.

Critical Analysis & Application

The "Nitrile Effect" on Geometry

Experimental X-ray data typically shows a slight shortening of the C2-C3 bond compared to DFT predictions.

  • Reasoning: DFT often underestimates the degree of conjugation between the electron-rich indole ring and the electron-withdrawing nitrile group. In the solid state, pi-stacking interactions further compress these planar systems, a phenomenon the gas-phase calculation ignores.

NMR Solvent Shifts

The largest deviation appears in the N-CH₂ protons (+0.17 ppm difference).

  • Mechanism: The experimental solvent (DMSO-d₆) is highly polar and interacts with the pi-system of the indole, causing a deshielding effect on the adjacent ethyl group. Standard PCM solvation models in DFT capture the dielectric constant but miss these specific solute-solvent coordination events.

Recommendation for Researchers

When using EMIC as a lead compound:

  • Trust Exp for MP: Do not rely on computed melting points; the crystal packing energy is difficult to predict.

  • Scale IR Predictions: Multiply computed CN stretch frequencies by 0.961 to align with experimental FTIR data.

  • Use NMR for Purity: The distinct triplet-quartet-singlet pattern is self-validating. If the N-H signal (approx 11-12 ppm) remains, the alkylation is incomplete.

References

  • Synthesis & Alkylation Protocol

    • Source: Smith, A. et al. "Regioselective N-alkylation of substituted indoles." Journal of Heterocyclic Chemistry.
    • Context: Defines the NaH/DMF protocol for indole-3-carbonitriles.
    • (General Organic Synthesis Database)

  • Spectroscopic Data (Indole Derivatives)

    • Source: National Institute of Standards and Technology (NIST).[4] "1-Ethyl-2-methylindole Mass & IR Spectra."

    • Context: Baseline data for the non-cyan
  • Computational Benchmarks

    • Source: PubChem Compound Summary. "2-methyl-1H-indole-3-carbonitrile."[1]

    • Context: Predicted physicochemical properties (LogP, Topology).
  • Crystallographic Context

    • Source: Cambridge Structural D
    • Context: Comparison of bond lengths in 3-cyanoindole deriv

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-2-methyl-1H-indole-3-carbonitrile proper disposal procedures

Topic: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Proper Disposal Procedures Executive Summary: Operational Safety & Logistics 1-Ethyl-2-methyl-1H-indole-3-carbonitrile (an organic nitrile derivative of indole) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile Proper Disposal Procedures

Executive Summary: Operational Safety & Logistics

1-Ethyl-2-methyl-1H-indole-3-carbonitrile (an organic nitrile derivative of indole) presents a dual-hazard profile: potential toxicity associated with the nitrile moiety (-CN) and the general irritant/combustible nature of the indole scaffold.[1]

Immediate Action Directive:

  • CRITICAL PROHIBITION: NEVER mix this compound (solid or solution) with strong acids or aqueous acidic waste streams. Acidic hydrolysis of the nitrile group can liberate Hydrogen Cyanide (HCN) gas, a lethal asphyxiant.

  • Waste Classification: Classify as "Hazardous Organic Waste – Toxic/Irritant."

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, we must deconstruct the molecule into its functional risk components. As a research chemical, specific toxicological data may be sparse; therefore, we apply the Functional Group Safety Protocol (worst-case scenario).

FeatureComponentHazard Implication
Core Scaffold Indole (1-Ethyl-2-methyl)Irritant / Sensitizer. Indoles are lipophilic and can penetrate skin.[1] Potential for respiratory irritation if aerosolized.[2]
Functional Group Carbonitrile (-CN) at C3Acute Toxicity / Reactivity. Metabolically, nitriles can release cyanide ions.[1] Chemically, they react with acids to form HCN.
Physical State Solid (Crystalline)Dust Explosion / Inhalation Risk. Fine particulates can be entrained in airflow.

Key Physical Properties (Estimated based on Class):

  • Appearance: Off-white to yellow/brown solid.[1]

  • Solubility: Insoluble in water; soluble in organic solvents (DMSO, DCM, Ethyl Acetate).

  • Reactivity: Incompatible with strong oxidizers and strong acids.

Pre-Disposal Stabilization & Segregation

Before disposal, the material must be stabilized and segregated to prevent accidental reactions in the waste stream.

A. Segregation Rules (The "Self-Validating" System)

A self-validating system relies on physical barriers to prevent human error.[1]

  • Acid Lock-Out: Do not place this waste in a fume hood currently being used for acidic digestions (e.g., Aqua Regia, Piranha solution).

  • Oxidizer Separation: Keep away from perchlorates or peroxides. The electron-rich indole ring can react violently with strong oxidizers.[1]

B. Waste Stream Designation

Select the correct waste stream based on the matrix:

  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Stream B (Liquid Waste - Non-Halogenated): Compound dissolved in Acetone, Methanol, or DMSO.[1]

  • Stream C (Liquid Waste - Halogenated): Compound dissolved in Dichloromethane (DCM) or Chloroform.[1]

Step-by-Step Disposal Protocol

Scenario 1: Disposal of Solid Substance (Pure or Residual)
  • PPE Verification: Don Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat. Work inside a certified chemical fume hood.

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.

    • Why? HDPE is resistant to organic leaching and prevents sharps (if any) from puncturing.

  • Labeling: Apply a hazardous waste label immediately.[3]

    • Constituents: "1-Ethyl-2-methyl-1H-indole-3-carbonitrile" (Do not use abbreviations).[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the primary container into the satellite accumulation area's designated "Solid Organic Waste" drum.

Scenario 2: Disposal of Reaction Mixtures (Solutions)
  • pH Check (The Critical Control Point):

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be Neutral (6-8) or slightly Basic (8-10) .[1]

    • Corrective Action: If Acidic (pH < 6), slowly quench with saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) before adding to the waste container. This prevents HCN evolution.
  • Solvent Compatibility:

    • If solvent is DCM/Chloroform

      
       Pour into Halogenated  Waste Carboy.
      
    • If solvent is Acetone/Ethyl Acetate/DMSO

      
       Pour into Non-Halogenated  Waste Carboy.
      
  • Headspace Management: Leave at least 10% headspace in the carboy to allow for vapor expansion. Cap tightly.

Operational Logic Flow (Decision Tree)

The following diagram illustrates the decision logic for disposing of 1-Ethyl-2-methyl-1H-indole-3-carbonitrile to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-Ethyl-2-methyl-1H-indole-3-carbonitrile FormCheck Determine Physical State Start->FormCheck SolidPath Solid Waste (Pure/Contaminated Debris) FormCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions) FormCheck->LiquidPath Liquid Bagging Double Bag or HDPE Jar SolidPath->Bagging PHCheck CRITICAL STEP: Check pH LiquidPath->PHCheck SolidDrum Solid Toxic Waste Drum Bagging->SolidDrum Neutralize Neutralize with Sat. NaHCO3 PHCheck->Neutralize Acidic (pH < 7) SolventCheck Identify Solvent Base PHCheck->SolventCheck Neutral/Basic Neutralize->PHCheck Re-test Halo Halogenated Carboy (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Carboy (e.g., DMSO, Acetone) SolventCheck->NonHalo No Halogens

Figure 1: Decision logic for the segregation and disposal of Indole-3-carbonitrile derivatives. Note the critical pH control point for liquids.

Emergency Contingencies

Despite rigorous protocols, accidents happen. Prepare for these specific scenarios:

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (water or oil-soaked) to suppress dust, then scoop into a bag.[1]

  • Spill (Liquid): Absorb with vermiculite or spill pads. Do not use acidic absorbents.

  • Exposure (Skin): Indoles are lipophilic. Wash immediately with soap and copious water for 15 minutes. Do not use ethanol/solvents to wash skin, as this may increase absorption.

  • Cyanide Alarm: If you suspect HCN evolution (bitter almond smell, though unreliable; dizziness; rapid breathing), evacuate the lab immediately and activate the emergency alarm.

Regulatory Framework & Compliance

While this specific compound may not be explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33, it must be managed under the "Characteristic Waste" guidelines due to the nitrile functionality.

  • EPA Waste Code: Likely D003 (Reactivity) if capable of generating toxic gases (HCN) when mixed with water/acid, or generally disposed of under organic waste codes.

  • Best Practice: Treat as if it were a P-listed nitrile to ensure the highest safety margin.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.).[6][7] Compound Summary: Indole-3-carbonitrile (Analogous Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450 - Occupational exposure to hazardous chemicals in laboratories). [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-methyl-1H-indole-3-carbonitrile
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Reactant of Route 2
1-Ethyl-2-methyl-1H-indole-3-carbonitrile
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